3'-Methoxybiphenyl-3-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVSZXZHHOWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374834 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-45-9 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Methoxy-biphenyl-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-Methoxybiphenyl-3-carboxylic acid (CAS No. 168618-45-9). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical characteristics, and safety and handling protocols. A significant focus is placed on a robust, field-proven Suzuki-Miyaura coupling protocol for its synthesis, complete with a detailed mechanistic explanation and purification methodologies. Furthermore, this guide explores the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of novel antifungal agents. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group and a methoxy group situated on separate phenyl rings at the meta positions.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.
The biphenyl scaffold provides a rigid, planar structure that is a common motif in pharmacologically active compounds, influencing receptor binding and pharmacokinetic properties. The carboxylic acid group offers a reactive handle for a variety of chemical transformations, such as amidation and esterification, while also increasing the molecule's polarity and potential for hydrogen bonding.[1] The methoxy group can influence the compound's solubility and metabolic stability.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [1] |
| Synonyms | 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid | [1] |
| CAS Number | 168618-45-9 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Monoisotopic Mass | 228.078644241 Da | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Predicted XLogP3-AA | 3.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Note: Experimental data for melting point and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific batches.
Caption: 2D Structure of this compound.
Synthesis and Purification
The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.
Synthetic Strategy: The Suzuki-Miyaura Coupling
The logical synthetic route involves the coupling of 3-halobenzoic acid with 3-methoxyphenylboronic acid. The choice of the halide on the benzoic acid moiety (iodide or bromide) can influence reaction kinetics, with aryl iodides generally being more reactive.
Diagram 1: Retrosynthetic Analysis and Forward Synthesis
Caption: Synthetic strategy for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
3-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, 3-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the flask. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle efficiently.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine to remove the inorganic salts and water-soluble impurities.
Purification Protocol: Acid-Base Extraction and Recrystallization
-
Acid-Base Extraction: a. Dissolve the crude product from the workup in an organic solvent like ethyl acetate. b. Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer. c. Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities. d. Acidify the aqueous layer with 1M HCl until the product precipitates out. e. Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallization: a. Dissolve the filtered solid in a minimal amount of a hot solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexanes. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration and dry under vacuum.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted or are typical for a compound with this structure.
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 6.8-8.2 ppm. A singlet for the methoxy group protons around 3.8 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm. |
| ¹³C NMR | Signals for aromatic carbons between 110-145 ppm. A signal for the methoxy carbon around 55 ppm. A signal for the carboxylic acid carbonyl carbon >165 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-O stretches for the ether and carboxylic acid between 1200-1300 cm⁻¹. C-H stretches from the aromatic rings and methoxy group. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 227.07. |
Applications in Drug Discovery and Development
Biphenyl carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, antihypertensive, and anticancer agents.[1]
Intermediate for Antifungal Agents
This compound is a valuable intermediate in the synthesis of novel antifungal agents.[2] It is particularly noted for its use in the preparation of pyridinylhydrazide derivatives. The general synthetic approach involves the activation of the carboxylic acid group, followed by condensation with a suitable hydrazine derivative.
Diagram 2: Role in Antifungal Synthesis
Caption: Synthetic pathway to antifungal candidates.
The resulting pyridinylhydrazide derivatives, which incorporate the 3'-methoxybiphenyl moiety, have shown promise as antifungal agents. While specific mechanistic details for these exact derivatives are proprietary or still under investigation, many antifungal compounds work by disrupting the fungal cell membrane or inhibiting key enzymes essential for fungal growth. The biphenyl structure can facilitate membrane interaction, while the overall molecular shape and electronic properties are crucial for binding to the target enzyme's active site.
Safety and Handling
Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its utility as a precursor for pharmacologically active compounds, particularly in the antifungal domain, is of significant interest. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and safe handling, empowering researchers to leverage this compound in their drug discovery and development endeavors.
References
3'-Methoxybiphenyl-3-carboxylic acid: A Comprehensive Technical Guide
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An In-depth Examination of its Structure, Synthesis, and Significance in Modern Chemistry
Introduction
Biphenyl derivatives form a cornerstone of modern medicinal chemistry and materials science, valued for their versatile applications. Among these, 3'-Methoxybiphenyl-3-carboxylic acid emerges as a compound of significant interest. Its structure, featuring a biphenyl scaffold functionalized with both a methoxy and a carboxylic acid group, provides a unique combination of properties that make it a valuable building block in the synthesis of more complex molecules.
The carboxylic acid functional group is particularly crucial in the biochemistry of living systems and plays a pivotal role in drug design.[1] This guide offers a detailed exploration of this compound, from its precise chemical identity to its synthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.
PART 1: IUPAC Nomenclature and Chemical Structure
The unambiguous identification of a chemical compound is paramount for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-(3-methoxyphenyl)benzoic acid .[2] However, it is also commonly referred to as 3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid .[2]
Structural Breakdown:
The core of the molecule is a biphenyl system, which consists of two benzene rings linked by a single carbon-carbon bond. The numbering of the carbon atoms in the biphenyl scaffold is crucial for defining the positions of the substituents. One phenyl ring is designated as the primary ring and is numbered 1 to 6. The second phenyl ring is numbered 1' to 6', starting from the carbon atom attached to the primary ring.
In the case of this compound:
-
A carboxylic acid group (-COOH) is attached to the 3rd position of the primary phenyl ring.
-
A methoxy group (-OCH3) is attached to the 3rd position of the second phenyl ring (denoted as 3').
This specific arrangement of functional groups influences the molecule's electronic properties, reactivity, and spatial conformation.
Chemical Structure:
References
Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid from precursors
An In-depth Technical Guide to the Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid
Introduction
This compound is a valuable biphenyl derivative, a structural motif frequently encountered in medicinal chemistry, materials science, and fine chemical synthesis.[1][2][3][4] Its synthesis is a critical step in the development of more complex molecules, including antifungal agents.[4] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on palladium-catalyzed cross-coupling reactions, which represent the most efficient and versatile methodologies to date.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to explore the mechanistic underpinnings of each synthetic choice, offering a rationale for precursor selection, reaction conditions, and safety protocols. The primary focus will be on the Suzuki-Miyaura and Stille cross-coupling reactions, supplemented by a discussion of alternative routes for a complete synthetic perspective.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes under mild conditions.[5][6] We will explore the two most prominent methods: the Suzuki-Miyaura coupling and the Stille coupling.
Part 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction, or Suzuki coupling, is a powerful method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[7][8] Its advantages include the use of relatively non-toxic and environmentally benign boronic acids and mild reaction conditions, making it a preferred method in both academic and industrial settings.[8]
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[5][9] Understanding this cycle is key to optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[8][9]
-
Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the R² group and facilitating the transfer.[8][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biphenyl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of this compound, two primary disconnection pathways exist:
-
Route A: Coupling of (3-carboxyphenyl)boronic acid with 3-bromoanisole.
-
Route B: Coupling of 3-bromobenzoic acid with (3-methoxyphenyl)boronic acid.
Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. Route B is frequently employed and will be detailed below. The presence of the carboxylic acid functional group is well-tolerated in Suzuki couplings.[6]
This protocol is a representative procedure adapted from established methods for synthesizing biphenyl carboxylic acids.[11][12][13]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), (3-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (e.g., a 4:1 ratio), via syringe.[7] The mixture should be stirred to form a suspension.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[7][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and acidify the aqueous layer with 2M HCl until the pH is ~2-3. The product should precipitate out of the solution.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.[7]
| Parameter | Condition | Rationale / Reference |
| Aryl Halide | 3-Bromobenzoic Acid | Commercially available, reactive coupling partner. |
| Boronic Acid | (3-Methoxyphenyl)boronic acid | Stable, less toxic organoboron reagent.[8] |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common, effective catalyst. Ligands like PCy₃ can improve efficiency for some substrates.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[7][14] |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene | Aqueous solvent mixtures are common and effective.[7][13] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle.[7] |
| Typical Yield | >90% | High yields are achievable under optimized conditions.[11][12] |
Part 2: The Stille Coupling Approach
The Stille reaction is another powerful palladium-catalyzed C-C bond formation, coupling an organostannane (organotin) reagent with an organic halide or triflate.[15][16] A key advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, as organostannanes are stable to air and moisture and do not require activation by a base.[17][18] However, the primary drawback is the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and purification.[16][19]
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and involves the same three fundamental steps.[15][16]
-
Oxidative Addition: A Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium complex, displacing the tin-halide byproduct. This is often the rate-determining step.[20]
-
Reductive Elimination: The Pd(II) intermediate eliminates the final product (R¹-R²) and regenerates the Pd(0) catalyst.[15][17]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Similar to the Suzuki approach, the synthesis can proceed by coupling either 3-bromobenzoic acid with (3-methoxyphenyl)tri-n-butylstannane or (3-carboxyphenyl)tri-n-butylstannane with 3-bromoanisole.
A general protocol would resemble the Suzuki reaction in terms of setup and inert atmosphere requirements but would not require a base. The key difference lies in the work-up, where removal of toxic tin byproducts (e.g., Bu₃SnBr) is critical. This is often achieved by washing the reaction mixture with an aqueous potassium fluoride (KF) solution, which precipitates the tin as insoluble fluorides, or through careful column chromatography.[16][21]
Part 3: Alternative Synthetic Routes
While cross-coupling reactions are dominant, other classical methods can be adapted to synthesize the target molecule, typically in a multi-step fashion.
Grignard Reagent Carboxylation
This strategy involves forming the C-C biphenyl bond first, followed by the introduction of the carboxylic acid group.
-
Biphenyl Core Synthesis: Synthesize 3-bromo-3'-methoxybiphenyl via a Suzuki or Stille coupling between 1,3-dibromobenzene and (3-methoxyphenyl)boronic acid (or stannane).
-
Grignard Formation: Convert the resulting 3-bromo-3'-methoxybiphenyl into a Grignard reagent (R-MgBr) by reacting it with magnesium metal in an anhydrous ether solvent.[22]
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the Grignard reagent solution. The highly nucleophilic Grignard reagent attacks the CO₂, forming a magnesium carboxylate salt.[23]
-
Protonation: Acidic work-up (e.g., with HCl) protonates the carboxylate to yield the final carboxylic acid product.[23]
This route is robust but requires strict anhydrous conditions for the Grignard reaction and is incompatible with acidic functional groups on the starting halide, necessitating a "build-then-functionalize" approach.[22][23]
Caption: Workflow for synthesis via Grignard reagent carboxylation.
Safety and Handling of Organometallic Compounds
Many reagents used in these syntheses, particularly organostannanes and Grignard reagents, are hazardous and require stringent safety protocols.[24][25]
-
Inert Atmosphere: Organometallic reagents like Grignards can be pyrophoric and react violently with water and air.[24] All reactions involving them must be conducted under an inert atmosphere (argon or nitrogen) using oven-dried glassware and anhydrous solvents (Schlenk line or glovebox techniques).[26][27]
-
Toxicity: Organostannanes are highly toxic.[16] All manipulations should be performed in a certified chemical fume hood.[28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[26][28]
-
Waste Disposal: Tin-containing waste is hazardous and must be segregated and disposed of according to institutional guidelines. Quenching procedures should be performed carefully.[27]
Product Purification and Characterization
Regardless of the synthetic route, the final product requires purification and characterization to confirm its identity and purity.
-
Purification: Common methods include:
-
Recrystallization: An effective method for obtaining highly pure crystalline solids.
-
Column Chromatography: Used to separate the product from catalysts, byproducts, and unreacted starting materials.[7]
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution (e.g., NaHCO₃), washing away neutral impurities, followed by re-acidification to recover the product.
-
-
Characterization: The identity of this compound is confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1][3] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [1] |
| CAS Number | 168618-45-9 | [1][3] |
Conclusion
The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice for most applications, offering high yields, excellent functional group tolerance, and the significant advantage of using non-toxic, stable organoboron reagents.[6][8] While the Stille coupling provides similar versatility, the inherent toxicity of organostannanes makes it a less desirable option unless specific functional group incompatibilities with boronic acids are encountered.[19] Alternative methods, such as those involving Grignard reagents, are viable but generally more circuitous. The selection of a specific synthetic route should be guided by precursor availability, scalability, and, most importantly, safety considerations.
References
- 1. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 3. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 4. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 18. Chemicals [chemicals.thermofisher.cn]
- 19. Stille Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. artscimedia.case.edu [artscimedia.case.edu]
- 25. ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. benchchem.com [benchchem.com]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. solubilityofthings.com [solubilityofthings.com]
Physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid
This guide provides a comprehensive overview of the physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectral signatures, and practical laboratory protocols.
Introduction and Structural Elucidation
This compound, with the IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative featuring a carboxylic acid group and a methoxy group on separate phenyl rings at the meta positions. This substitution pattern imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. The carboxylic acid moiety offers a handle for forming salts, esters, and amides, while the methoxy group can influence solubility and metabolic stability.
The biphenyl scaffold itself is a privileged structure in drug discovery, known to interact with a variety of biological targets. The specific arrangement of the functional groups in this compound makes it a valuable building block in the synthesis of more complex molecules, including potential antifungal agents.
Key Identifiers:
-
IUPAC Name: 3-(3-methoxyphenyl)benzoic acid[1]
-
CAS Number: 168618-45-9[1]
-
Molecular Formula: C₁₄H₁₂O₃[1]
-
Molecular Weight: 228.24 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | No experimental data available. For the related isomer, 4'-Methoxybiphenyl-3-carboxylic acid, the melting point is 202-203 °C. | N/A |
| Boiling Point | 417.3 ± 28.0 °C (Predicted) | [2] |
| pKa | 4.11 ± 0.10 (Predicted) | [2] |
| LogP (XlogP3) | 3.0 (Predicted) | PubChem |
| Solubility | No specific data for this isomer. A related compound, 3-methoxybenzoic acid, is soluble in 95% ethanol, water, and methanol. For recrystallization, common solvent systems for biphenyl carboxylic acids include ethanol/water, and ethyl acetate/hexanes. | N/A |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a complete set of experimental spectra for this compound is not publicly available, we can predict the expected features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons between 7.0 and 8.5 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display 14 distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The carbon of the methoxy group will be around 55 ppm. The aromatic carbons will appear in the range of 110-145 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-O stretching from the methoxy group and the carboxylic acid, appearing in the 1200-1300 cm⁻¹ region.
-
C-H stretching from the aromatic rings and the methoxy group, typically just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₂O₃ with a monoisotopic mass of 228.07864 g/mol [1]. The fragmentation pattern in electron ionization (EI) would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially cleavage of the biphenyl bond.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the methoxy group.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (with amines, often requiring activation with reagents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
-
Methoxy Group: The methoxy group is generally stable but can be cleaved to the corresponding phenol using strong acids like HBr.
-
Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing functional groups.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.
Below is a representative protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzoic acid
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Suzuki-Miyaura cross-coupling workflow.
Purification and Analysis
Purification by Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain a crystalline solid of high purity.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath or refrigerate.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Workflow for Recrystallization:
Caption: General recrystallization workflow.
Applications in Drug Development
Biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry. This compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been used as a reagent in the preparation of pyridinylhydrazide derivatives which have shown promise as antifungal agents[2]. The carboxylic acid group can act as a bioisostere for other functional groups or provide a key interaction point with biological targets.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile building block with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset is not yet widely available, its properties can be reasonably predicted, and its synthesis and purification can be achieved through standard laboratory techniques. This guide provides a solid foundation for researchers to work with this compound and explore its applications further.
References
An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid (CAS: 168618-45-9): Properties, Synthesis, and Applications in Medicinal Chemistry
This document provides a comprehensive technical overview of 3'-Methoxybiphenyl-3-carboxylic acid, a key organic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to offer insights into its synthesis, characterization, and strategic application, particularly in the development of novel therapeutic agents.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the biphenyl class of compounds, which are prevalent scaffolds in materials science and medicinal chemistry. The molecule's structure, featuring a biphenyl core with methoxy and carboxylic acid functional groups, imparts a unique combination of rigidity and functionality. This makes it a valuable building block for creating complex molecular architectures.
The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or salt formation, which is critical for modulating solubility and creating derivatives for structure-activity relationship (SAR) studies. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the final compound.
Table 1: Key Identifiers and Physicochemical Data
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 168618-45-9 | [1][2][3][4] |
| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [3][5] |
| Molecular Formula | C₁₄H₁₂O₃ | [2][5][6] |
| Molecular Weight | 228.24 g/mol | [5][6] |
| Purity (Typical) | ≥95% | [2][4][7] |
| Physical State | Solid | [8] |
| Storage | Store long-term in a cool, dry place under an inert atmosphere. |[4][7][8] |
Expert Insight: Proper storage is critical to prevent potential dimerization of the carboxylic acid or slow degradation via oxidative or moisture-driven pathways. Storing under an inert gas like argon or nitrogen is best practice for long-term stability.
Protocol for Analytical Characterization and Quality Control
Verifying the identity and purity of a starting material is a foundational principle of trustworthy research. For a researcher receiving or synthesizing this compound, the following protocol outlines a self-validating system for quality control.
Step-by-Step QC Protocol:
-
Visual Inspection: The compound should be a solid, typically off-white to light yellow. Note any discoloration or heterogeneity.
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
Causality: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to observe the exchangeable acidic proton.
-
Expected Signals:
-
~13.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).
-
~8.2-7.2 ppm (m, 8H): A complex multiplet region for the eight aromatic protons on the two phenyl rings. The specific splitting patterns will depend on the coupling constants between adjacent protons.
-
~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
-
-
Mass Spectrometry (ESI-):
-
Causality: Electrospray Ionization in negative mode (ESI-) is ideal for detecting the deprotonated molecule.
-
Expected Ion: [M-H]⁻ at m/z ≈ 227.07.
-
-
Purity Assessment (HPLC):
-
Method: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the carboxylic acid for better peak shape).
-
Detection: UV at 254 nm.
-
Trustworthiness: This method provides a quantitative measure of purity and can detect any starting materials or byproducts from the synthesis. A purity of >95% is typically required for drug discovery applications.[4][7]
-
Synthesis and Reaction Chemistry
The most efficient and industry-standard method for constructing the biphenyl core of this molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction offers high yields, functional group tolerance, and readily available starting materials.
Caption: Figure 1: Proposed Suzuki-Miyaura coupling synthesis.
Protocol for Laboratory-Scale Synthesis
This protocol describes a robust method for synthesizing this compound.
Materials:
-
3-Iodobenzoic acid
-
3-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-iodobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add toluene and water in a 4:1 ratio to create a biphasic system. The base is dissolved in the aqueous layer, while the organic components are in the toluene.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the flask. The mixture will typically turn yellow.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 4-12 hours.
-
Monitoring: Track the reaction's progress by taking small aliquots from the organic layer and analyzing them via Thin Layer Chromatography (TLC), looking for the consumption of the 3-iodobenzoic acid starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Carefully acidify the aqueous layer with 2M HCl to a pH of ~2. This protonates the carboxylate salt, making the product soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the final product.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily utilized as an organic intermediate in the synthesis of more complex molecules.[2] Its most notable documented application is as a key reagent in the preparation of pyridinylhydrazide derivatives, which have been investigated as potential antifungal agents.[1]
In this context, the carboxylic acid moiety is activated and then reacted with a hydrazine derivative to form a hydrazide bond, a common linkage in pharmaceutical compounds. The biphenyl scaffold serves to correctly orient the pharmacophoric elements for interaction with a biological target.
Caption: Figure 2: Role in a typical drug discovery workflow.
Safety, Handling, and Procurement
As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified as hazardous.
Table 2: GHS Hazard Summary
| GHS Statement | Description | Source(s) |
|---|---|---|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][7] |
| H315 | Causes skin irritation. | [5][7] |
| H319 | Causes serious eye irritation. | [5][7] |
| H335 | May cause respiratory irritation. |[5][7] |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using a dust-minimizing method and place it in a sealed container for disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
This compound is intended for research and development use only and must be handled by technically qualified individuals.[4] It is available from a variety of commercial suppliers of fine chemicals.
Conclusion
This compound (CAS: 168618-45-9) is a well-defined and versatile chemical building block. Its biphenyl scaffold, combined with strategically placed methoxy and carboxylic acid functional groups, makes it a valuable precursor for the synthesis of complex organic molecules. Its demonstrated use in the development of antifungal agents highlights its potential in medicinal chemistry. The synthetic and analytical protocols outlined in this guide provide researchers with a reliable framework for its synthesis, validation, and application, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]
- 2. 3'-Methoxy-biphenyl-3-carboxylic acid, CasNo.168618-45-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 168618-45-9 this compound AKSci 3563CH [aksci.com]
- 5. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 7. aksci.com [aksci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Biphenyl Carboxylic Acids: A Comprehensive Technical Guide to Their Potential Biological Activities
Foreword
The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry.[1][2] Its inherent structural rigidity and capacity for functionalization have made it a cornerstone in the design of a multitude of therapeutic agents.[3] When coupled with a carboxylic acid moiety, a functional group known to enhance polarity and bioavailability, the resulting biphenyl carboxylic acids emerge as a class of compounds with a remarkably broad and potent spectrum of biological activities.[1][4] This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of biphenyl carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthetic strategies, key biological activities, mechanisms of action, and the experimental protocols necessary to evaluate their therapeutic promise.
The Biphenyl Carboxylic Acid Scaffold: A Synthetic Overview
The synthesis of biphenyl carboxylic acids is pivotal to exploring their biological potential, with the Suzuki-Miyaura cross-coupling reaction being a predominant and versatile method.[1][4] This palladium-catalyzed reaction efficiently couples an aryl halide with an arylboronic acid, providing a robust route to the biphenyl core.
Generalized Suzuki-Miyaura Coupling Protocol
A common synthetic approach involves the coupling of a bromo-substituted benzoic acid derivative with a substituted phenylboronic acid.[1][5]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the bromo-substituted benzoic acid (1 equivalent) and the desired substituted phenylboronic acid (1-1.2 equivalents) in a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]
-
Base Addition: Add a base, typically potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), to the mixture (2-3 equivalents).[1][5]
-
Catalyst Introduction: Introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a Pd/C catalyst (0.02-0.1 equivalents).[1][5]
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 100°C for a period of 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biphenyl carboxylic acid.[1]
Causality in Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligands can significantly influence reaction yield and purity. Pd(PPh3)4 is a common choice for its effectiveness in a wide range of Suzuki couplings.[1][5]
-
Solvent System: The use of a biphasic solvent system like dioxane/water or methanol/water is crucial for dissolving both the organic reactants and the inorganic base, facilitating the reaction.[5]
-
Base: The base is essential for the activation of the boronic acid and for neutralizing the acid generated during the catalytic cycle.
Anticancer Activity: A Prominent Therapeutic Avenue
Biphenyl carboxylic acids have demonstrated significant potential as anticancer agents, with activities documented against various cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Cytotoxicity Against Breast Cancer Cell Lines
Several studies have highlighted the efficacy of biphenyl carboxylic acid derivatives against human breast cancer cell lines, such as MCF-7 and MDA-MB-231.[1][4]
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM) | Standard | Reference |
| 3j (benzyloxy derivative) | MCF-7 | 9.92 ± 0.97 | Tamoxifen | [1] |
| 3j (benzyloxy derivative) | MDA-MB-231 | 9.54 ± 0.85 | Tamoxifen | [1] |
| 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05 | Tamoxifen | [1] |
| 3a (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | Tamoxifen | [1] |
Mechanism of Action: Cdk4 Inhibition and Tubulin Polymerization
A notable example is the biphenyl-4-carboxylic acid derivative, CA224, which exhibits a dual mechanism of action. It acts as a specific inhibitor of cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G0/G1 phase.[6] Additionally, CA224 inhibits tubulin polymerization, causing a blockage at the G2/M phase of the cell cycle.[6]
Signaling Pathway: CA224-Induced Cell Cycle Arrest
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3'-Methoxybiphenyl-3-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methoxybiphenyl-3-carboxylic acid is a biphenyl derivative with potential as a scaffold in medicinal chemistry. While its synthesis is documented, its biological activity and mechanism of action remain largely unexplored. This guide presents a comprehensive, multi-pronged strategy for the systematic investigation of this compound's mechanism of action. We will delve into a structured, hypothesis-driven approach, beginning with in silico predictions and progressing through in vitro target identification and validation, cellular pathway analysis, and finally, recommendations for in vivo efficacy evaluation. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this compound and its analogs.
Introduction: The Biphenyl Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery
The biphenyl moiety is a common feature in a number of approved drugs and clinical candidates, valued for its rigid, yet tunable, structure that can effectively orient functional groups for optimal target engagement. The addition of a carboxylic acid group often imparts improved solubility and the potential for critical ionic interactions with biological targets.[1] The methoxy group can influence metabolic stability and receptor binding.
While some biphenyl carboxylic acids are known for their anti-inflammatory and anticancer properties, the specific biological role of this compound has not been elucidated.[1] This guide, therefore, takes a foundational approach: to build a mechanistic understanding from the ground up.
Phase I: Target Agnostic Screening and In Silico Target Prediction
The initial phase of our investigation is designed to cast a wide net, identifying potential biological activities without preconceived bias, while simultaneously using computational methods to generate testable hypotheses.
Broad-Spectrum Phenotypic Screening
A high-throughput phenotypic screen is the first logical step to identify any potential therapeutic areas. This involves testing the compound across a diverse panel of cell lines and assays.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Line Panel Selection: Utilize a panel of at least 60 human cancer cell lines (e.g., the NCI-60 panel) and representative cell lines for other disease areas such as inflammation (e.g., macrophages), and metabolic disorders (e.g., hepatocytes).
-
Assay Method: Employ a robust cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to measure ATP levels as an indicator of cell health.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to obtain a range of concentrations from 100 µM to 1 nM.
-
Cell Treatment: Seed cells in 384-well plates and allow them to adhere overnight. Treat cells with the compound concentration gradient and incubate for 72 hours.
-
Data Analysis: Measure luminescence and normalize the data to vehicle-treated controls. Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
Data Presentation: Phenotypic Screening Results
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast Cancer | Data |
| A549 | Lung Cancer | Data |
| HCT116 | Colon Cancer | Data |
| RAW 264.7 | Macrophage | Data |
| HepG2 | Hepatocellular Carcinoma | Data |
| ... | ... | ... |
In Silico Target Prediction and Molecular Docking
Computational methods can provide initial hypotheses about potential molecular targets, guiding our subsequent experimental work.
Workflow for In Silico Analysis
-
Target Prediction: Utilize target prediction software (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of potential protein targets based on the 2D structure of this compound.
-
Molecular Docking: For the top-ranked predicted targets, perform molecular docking studies using software such as AutoDock Vina or Schrödinger's Glide. This will predict the binding mode and estimate the binding affinity of the compound to the target protein.
-
Structural Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. The carboxylic acid and methoxy groups are of particular interest.
Phase II: Target Identification and Validation
Based on the outcomes of Phase I, this phase focuses on identifying the specific molecular target(s) of this compound and validating this interaction.
Affinity-Based Target Identification
If a sufficiently potent biological activity is observed, affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex protein lysate.
Experimental Protocol: Affinity Chromatography
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a total protein lysate from a cell line that showed high sensitivity to the compound in the phenotypic screen.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by competing with an excess of free this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to verify that a compound binds to its target in a cellular context. The principle is that a protein becomes more thermally stable upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein identified in the affinity pulldown.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.
Phase III: Mechanistic Pathway Elucidation
Once a direct molecular target is validated, the next step is to understand the downstream consequences of this interaction on cellular signaling pathways.
Proposed Signaling Pathway Analysis
Let us hypothesize that our initial screens suggest an anti-inflammatory effect and that we have identified a key kinase in an inflammatory pathway as a direct target. The following diagram illustrates a hypothetical signaling cascade that we would then need to investigate.
Caption: Hypothetical signaling pathway for this compound.
Investigating Downstream Effects
To validate the proposed pathway, a series of experiments are necessary.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and stimulate the inflammatory pathway with a known agonist (e.g., LPS). Treat the cells with varying concentrations of this compound.
-
Protein Extraction: Lyse the cells at different time points and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase and downstream signaling proteins.
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities. A decrease in the phosphorylation of downstream proteins would confirm the inhibitory effect of the compound.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening and in silico analysis to specific target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of this compound's biological function. Positive outcomes from this research plan would provide a strong rationale for lead optimization and subsequent preclinical and clinical development. The methodologies described herein are not only applicable to the topic compound but can also serve as a general framework for the mechanism of action studies of other novel small molecules.
References
The Discovery and History of Substituted Biphenyl Carboxylic Acids: From Anti-inflammatories to Cardiovascular Blockbusters
An In-depth Technical Guide:
Abstract
The substituted biphenyl carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, representing a remarkable journey of rational drug design and serendipitous discovery. This technical guide provides an in-depth exploration of this versatile chemical motif, tracing its evolution from early applications as non-steroidal anti-inflammatory drugs (NSAIDs) to its rise as the foundational structure for the multi-billion dollar class of Angiotensin II Receptor Blockers (ARBs). We will dissect the key historical milestones, delve into the pivotal synthetic methodologies that enabled their creation, and analyze the intricate structure-activity relationships that govern their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the authoritative grounding required for future innovation.
Part 1: Foundational Discoveries and Early Applications
The biphenyl framework, consisting of two interconnected benzene rings, is a privileged structure in organic chemistry due to its rigidity and ability to present substituents in a defined three-dimensional space.[1] While early synthetic methods like the Ullmann reaction existed, the true potential of this scaffold in drug discovery was unlocked with the advent of more versatile techniques.[2]
The Emergence of Biphenyl-based NSAIDs
The initial therapeutic success for substituted biphenyl carboxylic acids came from the field of anti-inflammatory drugs. The carboxylic acid functional group is crucial in drug design, often enhancing polarity and bioavailability.[3] When appended to a biphenyl structure, it gave rise to a new class of potent NSAIDs.
-
Fenbufen: Classified as a biphenyl and a 4-oxo monocarboxylic acid, Fenbufen was developed for treating inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3]
-
Flurbiprofen and Diflunisal: These compounds are direct derivatives of biphenyl carboxylic acid and function as non-steroidal anti-inflammatory drugs with analgesic and antipyretic properties.[3] Their mechanism, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins that mediate pain and inflammation.
These early examples established the biphenyl carboxylic acid moiety as a pharmacologically relevant scaffold, paving the way for its exploration in other therapeutic areas.
Part 2: The Angiotensin II Receptor Blockers (ARBs) - A Paradigm Shift in Cardiovascular Medicine
The most significant chapter in the history of substituted biphenyl carboxylic acids began with the targeting of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.
The Target: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that plays a central role in maintaining cardiovascular homeostasis. Its over-activation is a key contributor to hypertension and related diseases. The primary effector of this system is Angiotensin II (Ang II), an octapeptide with potent vasoconstrictive properties.[4] Ang II exerts its effects by binding to two main receptor subtypes: AT1 and AT2.[5] The majority of the pathological effects of Ang II—including vasoconstriction, aldosterone secretion, sodium retention, and cell proliferation—are mediated through the AT1 receptor.[5][6] Therefore, blocking this receptor became a major therapeutic goal.
DOT Code for RAAS Pathway Diagram
The RAAS Pathway and Points of Pharmacological Intervention.
The Breakthrough: Discovery of Losartan
Initial attempts to block the RAAS focused on peptide-based antagonists of Ang II, such as saralasin.[7] However, these molecules suffered from poor oral bioavailability and partial agonist activity, limiting their clinical utility.[8]
The turning point came in the 1980s from a rational drug design program at DuPont. Researchers sought a small, orally active molecule that could mimic the key binding features of Ang II without being a peptide. This led to the discovery of Losartan , the first-in-class non-peptide AT1 receptor antagonist.[7] A critical innovation in Losartan's structure was the use of a biphenyl scaffold to correctly position the key functional groups. Furthermore, a tetrazole ring was employed as a bioisostere for the carboxylic acid group, offering greater metabolic stability and similar acidic properties, a feature that became a hallmark of many subsequent "sartans".[9] Losartan's approval in 1995 marked the birth of the ARB class of drugs.[7]
The "Sartan" Family: Evolution and Structure-Activity Relationships
The success of Losartan spurred the development of an entire family of ARBs, each with unique pharmacokinetic profiles.[7] While all share the core principle of blocking the AT1 receptor, modifications to the biphenyl scaffold and its substituents led to differences in potency, bioavailability, and duration of action.
-
Losartan: The prototype, which is partially metabolized to a more potent carboxylic acid metabolite, EXP3174.[5]
-
Valsartan: A nonheterocyclic ARB where the imidazole ring of losartan is replaced by an acylated amino acid.[7]
-
Candesartan & Olmesartan: Administered as ester prodrugs to improve oral bioavailability.[5][7]
-
Irbesartan: Identified as having additional beneficial effects, potentially as a ligand for PPAR-γ.[10]
-
Telmisartan: Notable for having the longest elimination half-life, around 24 hours.[5][7]
The key structure-activity relationship (SAR) insight was that the biphenyl structure acts as a rigid scaffold to present an acidic group (carboxylic acid or tetrazole) and a lipophilic side chain in a spatial orientation that effectively blocks the Ang II binding pocket on the AT1 receptor.
| Drug | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (hours) |
| Losartan | ~33%[5] | >98%[5] | 2 (Losartan), 6-9 (EXP3174)[5] |
| Valsartan | ~25%[5] | ~95%[5] | ~6[5] |
| Irbesartan | 60-80%[5] | ~99%[5] | 11-15[5] |
| Candesartan | ~15% (as prodrug)[5] | >99%[5] | ~9[5] |
| Telmisartan | 42-58% | >99.5%[5] | ~24[5] |
| Olmesartan | ~26% (as prodrug)[5] | >99%[5] | 13[5] |
| Table 1: Comparative Pharmacokinetic Properties of Common ARBs. |
Part 3: Synthetic Methodologies: Building the Core Scaffold
The widespread development and manufacturing of substituted biphenyl carboxylic acids were made possible by significant advances in synthetic organic chemistry, most notably palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction has become the preeminent method for constructing the C-C bond between the two aryl rings of the biphenyl core.[1][3] This reaction involves the coupling of an aryl halide or triflate with an aryl boronic acid (or its ester) in the presence of a palladium catalyst and a base.[11] Its popularity stems from its high tolerance for a wide variety of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials.
DOT Code for Suzuki Coupling Catalytic Cycle
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid via Suzuki Coupling
The following protocol is a representative example for the synthesis of a substituted biphenyl carboxylic acid, adapted from literature procedures.[3]
Objective: To synthesize 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.
Materials:
-
1-(4-bromophenyl)cyclopropane-1-carboxylic acid (Starting Material 1)
-
Phenylboronic acid (Starting Material 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Solvent)
-
Ethyl Acetate (EtOAc) (for extraction)
-
Hydrochloric Acid (HCl), 1M (for acidification)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq), phenylboronic acid (1.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-18 hours).[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Wash the aqueous phase with ethyl acetate (2x) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate as a solid.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
-
Purification:
-
Combine the final organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure biphenyl carboxylic acid derivative.[3]
-
Part 4: Emerging Applications and Future Directions
While the ARBs remain the most prominent application, the substituted biphenyl carboxylic acid scaffold continues to be explored in other therapeutic areas. Recent research has demonstrated its potential in:
-
Oncology: A library of small molecule biphenyl carboxylic acids has been synthesized and screened for in vitro anticancer activity against breast cancer cell lines, with some compounds showing potent activity.[3]
-
Peripheral Pain: Derivatives are being investigated as peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors, which can produce profound pain relief without the central side effects of typical cannabinoid agonists.[12]
The enduring legacy of this scaffold lies in its synthetic accessibility and its proven ability to serve as a template for designing highly specific ligands. Future research will undoubtedly uncover new protein targets and therapeutic applications for this versatile and historically significant chemical structure.
Conclusion
The journey of substituted biphenyl carboxylic acids is a testament to the power of medicinal chemistry. From their modest beginnings as anti-inflammatory agents to their pivotal role in creating the life-saving ARB class of cardiovascular drugs, this scaffold has repeatedly proven its value. The story is one of continuous innovation, from the initial discovery of a useful pharmacophore to the development of sophisticated synthetic methods like the Suzuki-Miyaura coupling that enabled its widespread application. For drug development professionals, the history of this compound class serves as a powerful case study in rational drug design, highlighting how a deep understanding of pathophysiology, coupled with synthetic ingenuity, can lead to transformative medicines.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 7. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Structural Significance of 3'-Methoxybiphenyl-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxybiphenyl-3-carboxylic acid
This compound (C₁₄H₁₂O₃, Molar Mass: 228.24 g/mol ) is a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] The biphenyl scaffold is a common motif in pharmacologically active compounds, and the specific substitution pattern of a methoxy and a carboxylic acid group imparts distinct physicochemical properties that influence molecular interactions, solubility, and metabolic stability.[3][4]
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized molecules like this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles and comparative data from related structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of biphenyl derivatives.
Below is the chemical structure of the target compound, which will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the two aromatic rings.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the chemical shifts, coupling patterns, and integration of all non-exchangeable protons. The asymmetry of the molecule means that all aromatic protons are chemically distinct, although some may have very similar chemical shifts leading to complex multiplets.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
|---|---|---|---|---|
| ~12.0 - 13.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent. |
| ~8.25 | t, J ≈ 1.5 Hz | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It appears as a triplet due to coupling with H-4 and H-6. |
| ~8.05 | dt, J ≈ 7.8, 1.5 Hz | 1H | H-4 | Positioned ortho to the biphenyl linkage and meta to the carboxylic acid. Coupled to H-5 (large coupling) and H-2/H-6 (small couplings). |
| ~7.80 | dt, J ≈ 7.8, 1.5 Hz | 1H | H-6 | Positioned ortho to the biphenyl linkage and meta to the carboxylic acid. Coupled to H-5 (large coupling) and H-2/H-4 (small couplings). |
| ~7.55 | t, J ≈ 7.8 Hz | 1H | H-5 | This proton is meta to the biphenyl linkage and para to the carboxylic acid. It appears as a triplet due to coupling with H-4 and H-6. |
| ~7.40 | t, J ≈ 8.0 Hz | 1H | H-5' | Standard aromatic proton chemical shift, coupled to its ortho neighbors H-4' and H-6'. |
| ~7.20 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' | Ortho to the electron-donating methoxy group (slight shielding) and ortho to the biphenyl linkage. |
| ~7.15 | t, J ≈ 2.0 Hz | 1H | H-2' | Ortho to the methoxy group and the biphenyl linkage, leading to a downfield shift relative to a simple methoxybenzene. |
| ~7.00 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' | Meta to the methoxy group and ortho to the biphenyl linkage. |
| 3.88 | s | 3H | -OCH₃ | The methyl protons of the methoxy group are shielded and appear as a sharp singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, as there is no molecular symmetry.[5]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |
|---|---|---|
| ~171.5 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~160.0 | C-3' | Aromatic carbon directly attached to the electron-donating methoxy group. |
| ~142.0 | C-1' | Quaternary carbon of the methoxy-substituted ring involved in the biphenyl linkage. |
| ~140.5 | C-1 | Quaternary carbon of the carboxyl-substituted ring involved in the biphenyl linkage. |
| ~133.0 | C-3 | Quaternary carbon to which the carboxylic acid is attached. |
| ~131.5 | C-6 | Aromatic CH carbon ortho to the biphenyl linkage. |
| ~130.0 | C-5' | Aromatic CH carbon meta to the methoxy group. |
| ~129.8 | C-5 | Aromatic CH carbon para to the carboxylic acid. |
| ~129.5 | C-2 | Aromatic CH carbon ortho to the carboxylic acid. |
| ~129.0 | C-4 | Aromatic CH carbon meta to the carboxylic acid. |
| ~121.0 | C-6' | Aromatic CH carbon ortho to the methoxy group. |
| ~114.5 | C-4' | Aromatic CH carbon meta to the methoxy group. |
| ~114.0 | C-2' | Aromatic CH carbon ortho to the methoxy group. |
| 55.4 | -OCH₃ | The methyl carbon of the methoxy group is significantly shielded. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of protons to produce singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying key functional groups within a molecule. The spectrum of this compound will be dominated by features characteristic of the carboxylic acid and the substituted aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic Acid (H-bonded dimer) |
| ~3050 | Medium, Sharp | C-H stretch | Aromatic |
| ~2960, 2850 | Weak-Medium | C-H stretch | -OCH₃ |
| 1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |
| 1600, 1580, 1470 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1430 | Medium | O-H bend | Carboxylic Acid |
| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid and Aryl Ether |
| ~920 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
| 880 - 750 | Strong | C-H bend (out-of-plane) | Aromatic (substitution pattern) |
Causality and Interpretation:
-
The most prominent feature will be the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[6][7][8]
-
Superimposed on this broad O-H band will be the sharper C-H stretching vibrations of the aromatic rings.[6]
-
The strong, sharp absorption around 1700 cm⁻¹ is definitive for the carbonyl (C=O) group of the carboxylic acid.[9] Its position indicates conjugation with the aromatic ring and dimerization.
-
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, including strong C-O stretching from both the acid and the ether linkage, as well as C-H bending modes that are diagnostic of the 1,3 and 1,3' substitution patterns on the aromatic rings.[10]
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺˙): m/z = 228. This peak, corresponding to the intact molecule, is expected to be prominent due to the stability of the aromatic system.[11]
-
Key Fragments:
| m/z | Proposed Fragment | Loss | Causality of Fragmentation |
| 211 | [M - OH]⁺ | 17 | Alpha-cleavage of the hydroxyl group from the carboxylic acid is a common fragmentation pathway for aromatic acids.[11][12] |
| 197 | [M - OCH₃]⁺ | 31 | Loss of a methoxy radical. |
| 183 | [M - COOH]⁺ | 45 | Loss of the entire carboxylic acid group as a radical, leaving the biphenyl cation. This is a very characteristic fragmentation for this class of compounds.[11][12] |
| 152 | [M - COOH - OCH₃]⁺ | 76 | Subsequent loss of the methoxy radical from the [M - COOH]⁺ fragment. |
| 139 | [C₁₁H₇]⁺ | - | Further fragmentation of the biphenyl core. |
Fragmentation Workflow
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. If the compound is not sufficiently volatile, derivatization (e.g., methylation of the carboxylic acid) may be necessary.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The GC column separates the analyte from any impurities. A typical temperature program might start at 100°C and ramp to 280°C.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, methoxy, aromatic rings), and mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. This guide offers a robust predictive framework for researchers, ensuring high confidence in the characterization of this and related biphenyl compounds.
References
- 1. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 5. homework.study.com [homework.study.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. GCMS Section 6.12 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 3'-Methoxybiphenyl-3-carboxylic Acid: A Detailed Application Note on the Suzuki-Miyaura Coupling Protocol
Introduction: The Architectural Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. At its core, the reaction forges a bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[2] This application note provides a detailed, field-proven protocol for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science, through the coupling of (3-carboxyphenyl)boronic acid and 3-bromoanisole. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insight: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (3-bromoanisole). This step forms a Pd(II) intermediate.
-
Transmetalation: This is a crucial step where the organic moiety from the organoboron species ((3-carboxyphenyl)boronic acid) is transferred to the palladium center. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium.[4]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
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} केंद Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound on a 1.0 mmol scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| (3-carboxyphenyl)boronic acid | C₇H₇BO₄ | 165.94 | 200 mg | 1.2 | Off-white crystalline solid.[5][6] |
| 3-Bromoanisole | C₇H₇BrO | 187.03 | 187 mg (0.127 mL) | 1.0 | Clear, light yellow liquid.[4][7] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 58 mg | 0.05 | Light sensitive, store under inert gas. |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 212 mg | 2.0 | Anhydrous powder. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Anhydrous. |
| Water | H₂O | 18.02 | 2 mL | - | Degassed, deionized. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For acidification. |
| Brine | - | - | As needed | - | Saturated NaCl solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying. |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add (3-carboxyphenyl)boronic acid (200 mg, 1.2 mmol), 3-bromoanisole (187 mg, 1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 10 minutes to dissolve the reagents. Then, carefully add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 85 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield this compound as a white to off-white solid.[8][9]
-
dot graph Experimental_Workflow { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} केंद Experimental Workflow
Discussion and Key Considerations
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commonly used catalyst for Suzuki couplings.[10] However, for more challenging substrates, other palladium catalysts with more electron-rich and bulky phosphine ligands may offer improved performance.[11]
-
The Role of the Base: The base is crucial for the activation of the boronic acid.[4] Sodium carbonate is a common and effective choice. An adequate amount of base is necessary, especially when one of the coupling partners contains an acidic functional group like the carboxylic acid in this synthesis, to both neutralize the acidic proton and facilitate the catalytic cycle.[12]
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed in Suzuki couplings. This helps to dissolve both the organic and inorganic reagents.[7] It is essential to use degassed solvents to prevent oxidation of the Pd(0) catalyst.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and ensure high yields.
-
Purification: Recrystallization is a common and effective method for purifying the final product. The choice of solvent for recrystallization may need to be optimized based on the specific properties of the product. An alternative to recrystallization is column chromatography on silica gel.[11]
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol outlined in this application note provides a reliable method for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to the key experimental parameters, researchers can successfully and reproducibly synthesize this and other valuable biphenyl derivatives for a wide range of applications in drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Utilization of 3'-Methoxybiphenyl-3-carboxylic acid in the Development of Novel Antifungal Agents
Introduction: The Biphenyl Carboxylic Acid Scaffold in Antifungal Research
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the exploration of novel chemical scaffolds for the development of new antifungal therapeutics. Biphenyl derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Specifically, functionalized biphenyl carboxylic acids and their derivatives are being investigated as promising templates for antifungal drug discovery.[1][2][3][4][5] These structures offer a rigid yet conformationally flexible backbone that can be strategically modified to optimize interactions with fungal-specific targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3'-Methoxybiphenyl-3-carboxylic acid as a foundational scaffold for the synthesis and evaluation of new antifungal agents. While direct antifungal activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activity.[6] This guide will, therefore, present a scientifically grounded, hypothetical workflow for its use, from the synthesis of a candidate compound to its in-vitro characterization and mechanistic investigation.
Part 1: Synthesis of a Candidate Antifungal Agent
The carboxylic acid moiety of this compound is a versatile functional group for derivatization. Esterification or amidation can be employed to introduce various pharmacophores that may enhance antifungal activity and modulate pharmacokinetic properties. Here, we describe a protocol for the synthesis of an ester derivative, a common strategy in the preparation of biologically active molecules.[7]
Protocol 1: Fischer Esterification of this compound
This protocol details the synthesis of a hypothetical ethyl ester derivative, Ethyl 3'-methoxybiphenyl-3-carboxylate .
Objective: To synthesize Ethyl 3'-methoxybiphenyl-3-carboxylate from this compound and ethanol.
Materials:
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 100 mL round-bottom flask, add 1.0 g of this compound and 20 mL of anhydrous ethanol.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress by TLC using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 24 hours.[7]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure Ethyl 3'-methoxybiphenyl-3-carboxylate.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: In Vitro Antifungal Susceptibility Testing
Determining the in vitro efficacy of a novel compound against clinically relevant fungal pathogens is a critical step in the drug development process.[11][12] The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), describe the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound.[13][14][15]
Protocol 2: Broth Microdilution Assay for Yeasts
Objective: To determine the MIC of the test compound against yeast pathogens such as Candida albicans and Cryptococcus neoformans.
Materials:
-
Synthesized test compound (e.g., Ethyl 3'-methoxybiphenyl-3-carboxylate)
-
Yeast isolates (Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Subculture the yeast isolates on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11][12]
-
Inoculation: Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells. Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[12][14]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[12][15] This can be determined visually or with a microplate reader.
Protocol 3: Disk Diffusion Assay
Objective: A qualitative screening of the antifungal activity of the test compound.
Materials:
-
Test compound
-
Sterile filter paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye[13]
-
Yeast isolates
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[11]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[11]
-
Result Interpretation: Measure the diameter of the zone of growth inhibition around the disk. A larger zone of inhibition indicates greater antifungal activity.
Part 3: Plausible Mechanism of Action
While the precise mechanism of action for a novel compound requires extensive investigation, insights can be drawn from structurally related molecules. Many biphenyl-based antifungal agents, particularly those with an azole moiety, are known to target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][16] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Hypothesized Mechanism of Action Workflow
Caption: Hypothetical mechanism of action for a this compound derivative.
Protocol 4: Fungal Enzyme Inhibition Assay
To investigate the potential inhibition of a key fungal enzyme, a cell-free enzymatic assay can be performed.[17][18][19][20]
Objective: To determine if the test compound inhibits the activity of a commercially available fungal enzyme, such as a fungal cytochrome P450 reductase, as a preliminary screen.
Materials:
-
Test compound
-
Recombinant fungal cytochrome P450 reductase
-
NADPH
-
Cytochrome c
-
Potassium phosphate buffer
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, cytochrome c, and the enzyme.
-
Add varying concentrations of the test compound to the wells.
-
Initiate the reaction by adding NADPH.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of derivatives of this compound can provide valuable insights into the structure-activity relationship (SAR).[1][21]
Table 1: Hypothetical Antifungal Activity Data
| Compound ID | R Group (at carboxylic acid) | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| 1 | -OH | >128 | >128 |
| 2 | -OCH₂CH₃ | 64 | 32 |
| 3 | -NHCH₂CH₃ | 32 | 16 |
| 4 | -OCH₃ | 128 | 64 |
| 5 | -NH-phenyl | 16 | 8 |
Experimental Workflow Diagram
Caption: A typical workflow for antifungal drug discovery using a scaffold-based approach.
Conclusion
This compound represents a viable and intriguing starting point for the development of novel antifungal agents. Its amenability to chemical modification allows for the exploration of a broad chemical space to identify potent derivatives. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanistic studies of novel compounds derived from this scaffold. Through systematic investigation and iterative optimization, it is plausible that derivatives of this compound could yield promising lead candidates for the next generation of antifungal drugs.
References
- 1. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. N,N'-diaryl-bishydrazones in a biphenyl platform: Broad spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal agents, Part 11. Biphenyl analogues of naftifine: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 9. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of fungal enzymes involving 3-phenoxybenzoic acid degradation by using enzymes inhibitors and inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. omicsonline.org [omicsonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Introduction: The Significance and Synthesis of Biphenyl Carboxylic Acids
An Application Note and Protocol for the Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
Biphenyl derivatives are a cornerstone in modern chemistry, forming the structural backbone of numerous compounds with significant pharmacological activities and applications in materials science.[1][2] Specifically, biphenyl carboxylic acids are crucial intermediates in the production of a wide array of drugs, including anti-inflammatory agents, antihypertensives, and anti-cancer therapeutics.[1][2] Their synthesis is therefore a topic of major interest for researchers in drug development and organic chemistry.
Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, high functional group tolerance, and relatively mild reaction conditions.[3][4] First reported by Akira Suzuki in 1979, this reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[3][5] The use of readily available and less toxic boronic acids makes the Suzuki coupling preferable to other methods like Stille (using toxic organotin compounds) or Negishi (using water-sensitive organozinc reagents) couplings.[6]
This guide provides a detailed experimental protocol for the synthesis of a representative biphenyl carboxylic acid derivative. It explains the mechanistic principles behind the Suzuki-Miyaura reaction, outlines a step-by-step procedure, and offers insights into process optimization and safety, designed for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to Pd(II) and forming an organopalladium complex.[3] This step is often the rate-determining step of the reaction.[3]
-
Transmetalation: In this step, a base activates the organoboron compound (Ar'-B(OH)₂) to form a more nucleophilic boronate complex.[8][9] This complex then reacts with the Pd(II) intermediate, transferring its organic group (Ar') to the palladium center and displacing the halide. This forms a new diorganopalladium(II) complex.[3][7]
-
Reductive Elimination: The final step involves the elimination of the two organic groups (Ar and Ar') from the palladium center, forming the desired biaryl product with a new C-C bond. This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst to re-enter the cycle.[7][10]
Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carboxylic acid
This protocol details the synthesis of 4'-methylbiphenyl-4-carboxylic acid from 4-bromobenzoic acid and 4-methylphenylboronic acid.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Bromobenzoic acid | Round-bottom flask with reflux condenser |
| 4-Methylphenylboronic acid | Magnetic stirrer with heating mantle |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Inert gas line (Nitrogen or Argon) |
| Potassium Carbonate (K₂CO₃), anhydrous | Syringes and needles |
| 1,4-Dioxane, anhydrous | Schlenk line (optional, but recommended) |
| Deionized Water | Thin-Layer Chromatography (TLC) plates |
| Ethyl Acetate (for extraction & chromatography) | Rotary evaporator |
| Hexanes (for chromatography) | Glassware for extraction and filtration |
| Hydrochloric Acid (1M HCl) | pH paper or meter |
| Anhydrous Magnesium Sulfate (MgSO₄) | NMR tubes, Mass spectrometry vials |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 mmol, 201 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg, 3 mol%).
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the aryl halide. Potassium carbonate is a common and effective base for activating the boronic acid.[9] The catalyst loading is typically between 1-5 mol%.
-
-
Creating an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask using a vacuum pump and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.[10]
-
-
Solvent Addition and Reaction:
-
Using a syringe, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 20 mL) to the flask.
-
Rationale: A solvent mixture, often including water, is used to dissolve both the organic substrates and the inorganic base.[5] Degassing the solvent (by bubbling with inert gas for 15-20 minutes) is crucial to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid. The disappearance of the starting 4-bromobenzoic acid spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 30 mL of deionized water.
-
Carefully acidify the aqueous solution to a pH of ~2 using 1M HCl. The product, being a carboxylic acid, will precipitate out of the solution.
-
Rationale: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous phase and allowing for its extraction into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).[1][11]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4'-methylbiphenyl-4-carboxylic acid.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 75-90%.
-
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
Analytical techniques for 3'-Methoxybiphenyl-3-carboxylic acid characterization
An In-Depth Guide to the Analytical Characterization of 3'-Methoxybiphenyl-3-carboxylic Acid
Introduction
This compound (CAS No. 168618-45-9) is a biphenyl derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials.[1] The precise substitution pattern on the biphenyl core—a methoxy group and a carboxylic acid group on separate rings—imparts specific chemical and physical properties that are critical to its function in subsequent applications. Therefore, rigorous analytical characterization is essential to confirm its identity, purity, and stability.
This comprehensive guide provides a suite of detailed analytical techniques and protocols tailored for researchers, quality control analysts, and drug development professionals. We move beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring a robust and reliable characterization of this important chemical entity.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is crucial before commencing any analytical work. These properties influence choices such as solvent selection for spectroscopy and chromatography.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₃ | [2][3] |
| Molecular Weight | 228.25 g/mol | [3] |
| Monoisotopic Mass | 228.07864 Da | [4] |
| CAS Number | 168618-45-9 | [1][2] |
| Appearance | Solid (typically white to off-white powder) | |
| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [4] |
Strategic Analytical Workflow
A multi-technique approach is required for the unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, and together they create a comprehensive analytical profile. Our recommended workflow prioritizes chromatographic separation for purity assessment, followed by spectroscopic methods for structural confirmation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of this compound. A reversed-phase (RP-HPLC) method is ideal due to the molecule's moderate polarity. The method separates the main compound from potential impurities, such as starting materials from synthesis or degradation products.
Principle of Method Selection: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic rings of the biphenyl structure. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous buffer. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained peak by rendering the molecule less polar.[5][6] Detection at 225 nm is chosen as it is near the absorption maxima for many biphenyl compounds, providing good sensitivity.[6][7]
Detailed Protocol: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Mobile Phase A: 0.1% Phosphoric Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) x 100%
-
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Causality of Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton of the carboxyl group is often observable as a broad singlet.[8] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): The biphenyl structure results in a complex aromatic region. The protons on the two rings will appear as a series of multiplets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| 7.0 - 8.2 | Multiplets | 8H | Aromatic protons (Ar-H) |
| ~3.85 | Singlet | 3H | Methoxy protons (-OCH₃) |
Note: Specific shifts and coupling constants can be predicted using simulation software or by comparison with similar structures found in the literature.[9][10][11]
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound, confirming its elemental composition.
Principle of Method Selection: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity. It can be run in either positive or negative ion mode.
-
Negative Ion Mode (ESI-): This is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. This typically results in a very clean spectrum with a strong signal for the molecular ion.
-
Positive Ion Mode (ESI+): Protonation can occur, yielding the [M+H]⁺ ion. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.[4]
Detailed Protocol: ESI-MS Analysis
-
Instrumentation:
-
Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrumental Parameters (Example for Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: -3.0 kV
-
Nebulizer Gas (N₂): 2.0 Bar
-
Drying Gas (N₂): 7.0 L/min at 200 °C
-
Mass Range: m/z 50-500
-
-
Expected Results:
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.
Interpretation of Key Absorption Bands: The IR spectrum provides a molecular fingerprint. For this compound, the following characteristic absorption bands are expected.[10][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 3000-3100 | C-H stretch | Aromatic |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1000-1300 | C-O stretch | Ether (Ar-O-CH₃) |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the biphenyl rings.
Principle and Expected Spectrum: The biphenyl system exhibits a characteristic intense absorption band due to π → π* transitions. The exact position of the absorption maximum (λ_max) is sensitive to substitution and solvent. For biphenyl itself, a strong absorption is seen around 247 nm.[13][14] The presence of the methoxy and carboxylic acid groups will influence this, but a strong absorption in the 240-280 nm range is expected. The conformation of the biphenyl rings (the twist angle between them) also affects the spectrum.[15][16]
Protocol: UV-Vis Analysis
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the range of 1-10 µg/mL is typical.
-
-
Measurement:
-
Record the absorbance spectrum from 200 to 400 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
The analytical characterization of this compound requires a thoughtful and integrated approach. By combining the separation power of RP-HPLC for purity assessment with the detailed structural insights from NMR, MS, and FTIR, a complete and reliable profile of the molecule can be established. The protocols and principles outlined in this guide provide a robust framework for achieving accurate and reproducible results, ensuring the quality and integrity of this compound for its intended scientific and industrial applications.
References
- 1. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]
- 2. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 4. PubChemLite - 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 7. public.pensoft.net [public.pensoft.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. rsc.org [rsc.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Absorption [Biphenyl] | AAT Bioquest [aatbio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
Navigating the Analysis of Carboxylic Acids: A Senior Application Scientist's Guide to HPLC and GC Methodologies
Introduction: The Analytical Imperative for Carboxylic Acids
Carboxylic acids are fundamental to a vast spectrum of scientific disciplines, from elucidating metabolic pathways in drug discovery to ensuring quality control in industrial processes and monitoring environmental contaminants. Their structural diversity, ranging from volatile short-chain fatty acids to complex, polyfunctional molecules, presents a significant analytical challenge. The inherent polarity and, for many, low volatility of these compounds necessitate carefully considered analytical strategies to achieve accurate and robust quantification.
This comprehensive guide provides an in-depth exploration of the two primary chromatographic techniques employed for carboxylic acid analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Moving beyond a simple recitation of protocols, this document delves into the fundamental principles governing method selection, the rationale behind specific experimental choices, and the practical nuances that ensure data of the highest integrity. Whether you are a researcher in metabolomics, a scientist in pharmaceutical development, or a professional in quality control, this guide will serve as a valuable resource for developing and implementing effective analytical methods for carboxylic acids.
Method Selection: A Strategic Overview
The decision to employ HPLC or GC is the first critical juncture in developing an analytical method for carboxylic acids. This choice is primarily dictated by the analyte's volatility and thermal stability.
Caption: A decision tree for selecting between HPLC and GC for carboxylic acid analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the cornerstone for the analysis of non-volatile, thermally labile, and highly polar carboxylic acids. Its versatility in stationary and mobile phases allows for the separation of a wide array of these compounds in their native form.
Chromatographic Modes and Column Selection: The Key to Resolution
The choice of chromatographic mode is paramount for achieving selectivity.
-
Reversed-Phase (RP) HPLC: While seemingly counterintuitive for polar analytes, RP-HPLC using C18 columns can be effective for longer-chain fatty acids or carboxylic acids with significant hydrophobic character. For more polar, short-chain acids, retention is often poor.[1] To overcome this, ion-pairing agents can be added to the mobile phase to enhance retention, though this can lead to issues with mass spectrometry compatibility.[1]
-
Ion-Exchange Chromatography (IEC): This is a powerful technique for separating carboxylic acids based on their charge.[2][3][4][5]
-
Anion-Exchange Chromatography (AEC): Utilizes a positively charged stationary phase to retain the negatively charged carboxylate anions. Elution is typically achieved by increasing the ionic strength or pH of the mobile phase. Strong Anion Exchangers (SAX) are effective for weak acids like carboxylic acids.[6]
-
Ion-Exclusion Chromatography (IEC): Employs a cation-exchange resin in the hydrogen form.[2][7] The separation mechanism is based on the exclusion of the anionic analytes from the pores of the stationary phase, allowing them to elute before neutral or cationic species.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are an excellent choice for separating highly polar carboxylic acids that are poorly retained in reversed-phase.[1] This technique uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.
-
Chiral Chromatography: For the separation of enantiomers of chiral carboxylic acids, specialized chiral stationary phases (CSPs) are necessary.[8][9] These columns, often based on derivatized cellulose or amylose, provide stereospecific interactions that allow for the resolution of enantiomeric pairs.[9] The separation mechanism relies on forming transient diastereomeric complexes between the analyte and the CSP.[9][10]
Mobile Phase Considerations
The mobile phase composition is critical for achieving optimal separation. In reversed-phase and HILIC, this typically involves a mixture of water and an organic solvent like acetonitrile or methanol. For ion-exchange chromatography, buffered mobile phases are used to control the pH and ionic strength. The pH is particularly crucial as it determines the ionization state of the carboxylic acid analytes.
Detection Techniques: From Universal to Highly Specific
-
Ultraviolet (UV) Detection: Many carboxylic acids lack a strong chromophore, making direct UV detection challenging, especially at wavelengths above 210 nm where many solvents absorb.[11] However, for aromatic carboxylic acids or after derivatization with a UV-absorbing tag, this method can be effective.
-
Fluorescence Detection (FLD): To enhance sensitivity and selectivity, carboxylic acids can be derivatized with a fluorescent tag.[11] This pre-column derivatization introduces a fluorophore into the analyte molecule, allowing for detection at picomole or even femtomole levels.[11] Common derivatizing agents include 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-anthryldiazomethane (ADAM).[12]
-
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for the analysis of carboxylic acids, offering high sensitivity and specificity.[7][13] Electrospray ionization (ESI) is the most common ionization technique, typically operated in negative ion mode to detect the deprotonated [M-H]⁻ ion.[7] Derivatization can also be employed to improve ionization efficiency in positive ion mode and enhance chromatographic retention.[14][15]
-
Electrochemical Detection (ECD): For certain carboxylic acids, ECD can offer high sensitivity without the need for derivatization.[11]
Application Protocol 1: Quantification of Tricarboxylic Acid (TCA) Cycle Intermediates by HPLC-MS/MS
This protocol outlines a method for the analysis of key carboxylic acid intermediates in the TCA cycle from biological samples.
1. Sample Preparation (from cell culture):
- Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 80% methanol to the culture dish.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions:
- Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of these polar analytes.
- Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and decrease to around 40% over 10-15 minutes to elute the polar analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion ESI mode.
- Detection: Multiple Reaction Monitoring (MRM) for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Citrate | 191.0 | 111.0 |
| Isocitrate | 191.0 | 111.0 |
| α-Ketoglutarate | 145.0 | 101.0 |
| Succinate | 117.0 | 73.0 |
| Fumarate | 115.0 | 71.0 |
| Malate | 133.0 | 115.0 |
Table 1: Example MRM transitions for TCA cycle intermediates.
Part 2: Gas Chromatography (GC) Methods
GC is the preferred technique for volatile carboxylic acids or those that can be made volatile through derivatization. It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The Critical Role of Derivatization
Direct analysis of free carboxylic acids by GC is often problematic due to their high polarity, which leads to poor peak shape (tailing), low volatility, and adsorption on the column and inlet.[16][17] Derivatization is therefore a crucial step to:
-
Increase Volatility: By replacing the active hydrogen of the carboxyl group with a less polar group.[16][17][18]
-
Improve Thermal Stability: Protecting the carboxyl group from degradation at the high temperatures of the GC inlet and column.[16][17]
-
Enhance Detector Response: For certain detectors like the electron capture detector (ECD), derivatization with halogenated groups can significantly increase sensitivity.[17]
Caption: A workflow diagram illustrating the necessity and common pathways of derivatization for GC analysis of carboxylic acids.
Common Derivatization Strategies
-
Silylation: This is one of the most common methods, involving the replacement of the acidic proton with a trimethylsilyl (TMS) group.[16][17] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[19][20] The resulting TMS esters are significantly more volatile and less polar.[16]
-
Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters, most commonly methyl esters.[16][17][21][22] This can be achieved using reagents like methanol with a catalyst (e.g., BF₃ or HCl), or with more reactive agents like diazomethane or N,N-dimethylformamide dialkyl acetals.[18][20][21] For trace analysis with an ECD, derivatization with pentafluorobenzyl bromide (PFB-Br) to form PFB esters is a popular choice.[17]
Column Selection and GC Conditions
The choice of GC column depends on the nature of the derivatized analytes.
-
Non-polar columns: Fused silica capillary columns with a bonded phase of polydimethylsiloxane (e.g., DB-1, HP-1) are suitable for the analysis of many non-polar derivatives like methyl esters.
-
Polar columns: For direct analysis of underivatized short-chain fatty acids (though challenging), highly polar columns like those with a polyethylene glycol (Carbowax) stationary phase are required.[16] However, these columns generally have lower thermal stability.[16]
The temperature program is optimized to ensure separation of the analytes of interest within a reasonable timeframe. The injector temperature should be high enough to ensure complete volatilization of the derivatives without causing thermal degradation.
Detection Methods in GC
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is widely used for the analysis of derivatized carboxylic acids.[23][24] It provides a response that is proportional to the number of carbon atoms in the analyte, although heteroatoms can reduce the response.[25][26][27] Derivatization can, in some cases, alter the FID response.[25][27]
-
Mass Spectrometry (MS): GC-MS provides both qualitative and quantitative information. The mass spectra of the derivatized carboxylic acids can be used for positive identification by comparison with spectral libraries. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes.
Application Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples by GC-FID
This protocol provides a validated method for the quantification of SCFAs such as acetic, propionic, and butyric acid.[28]
1. Sample Preparation and Extraction:
- Homogenize a known weight of the fecal sample (e.g., 200 mg) in a suitable volume of water.
- Acidify the homogenate with an acid (e.g., HCl) to protonate the SCFAs.
- Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or tert-butyl methyl ether (TBME).[28]
- Centrifuge to separate the layers and transfer the organic layer containing the SCFAs to a new vial.
- An internal standard (e.g., 2-ethylbutyric acid) should be added at the beginning of the extraction process.
2. Derivatization (Silylation):
- Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
- Cool the vial to room temperature before injection into the GC.
3. GC-FID Conditions:
- Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp at 10°C/min to 150°C.
- Ramp at 20°C/min to 250°C, hold for 5 minutes.
- Detector Temperature: 280°C.
- Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration of the analytes).
| SCFA | Typical Retention Time (min) |
| Acetic Acid (as TMS ester) | ~ 4.5 |
| Propionic Acid (as TMS ester) | ~ 5.2 |
| Isobutyric Acid (as TMS ester) | ~ 5.8 |
| Butyric Acid (as TMS ester) | ~ 6.3 |
| Isovaleric Acid (as TMS ester) | ~ 7.1 |
| Valeric Acid (as TMS ester) | ~ 7.5 |
Table 2: Example retention times for TMS-derivatized SCFAs.
Conclusion: A Unified Approach to Carboxylic Acid Analysis
The successful analysis of carboxylic acids hinges on a thorough understanding of their chemical properties and the strategic application of chromatographic principles. While HPLC excels in the analysis of non-volatile and complex acids in their native or derivatized state, GC remains the powerhouse for volatile acids, provided that an effective derivatization strategy is implemented. The choice between these techniques, and the subsequent optimization of the chosen method, requires a careful consideration of the analyte, the sample matrix, and the analytical objectives. By leveraging the detailed methodologies and foundational principles outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and execute robust and reliable analytical methods for the accurate quantification of carboxylic acids.
References
- 1. helixchrom.com [helixchrom.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ion-exchange chromatography of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Ion-exchange chromatography of carboxylic acids. (1973) | Jandera P | 41 Citations [scispace.com]
- 5. Ion Chromatography and Related Techniques in Carboxylic Acids Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. weber.hu [weber.hu]
- 19. scispace.com [scispace.com]
- 20. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 21. gcms.cz [gcms.cz]
- 22. chromtech.com [chromtech.com]
- 23. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 24. Video: Gas Chromatography GC with Flame-Ionization Detection [jove.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 28. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3'-Methoxybiphenyl-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery
The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized for its structural rigidity and the ability to orient substituents in well-defined vectors, which facilitates precise interactions with biological targets.[1] The incorporation of a carboxylic acid moiety introduces a critical interaction point, often serving as a key hydrogen bond donor and acceptor or a handle for prodrug strategies.[2] This combination has led to the development of a diverse array of therapeutic agents with applications ranging from anti-inflammatory and antihypertensive to anticancer and antimicrobial.[1][2] Within this important class of molecules, 3'-Methoxybiphenyl-3-carboxylic acid emerges as a versatile building block with significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, to empower researchers in their drug discovery endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound or building block is fundamental to any drug discovery campaign.
| Property | Value | Source |
| CAS Number | 168618-45-9 | [3] |
| Molecular Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [3] |
| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [3] |
| Predicted XlogP | 3.0 | [4] |
Core Application: A Versatile Precursor for Bioactive Molecules
While direct therapeutic applications of this compound are not extensively documented, its primary value in medicinal chemistry lies in its role as a sophisticated starting material for the synthesis of more complex and potent bioactive molecules. Its strategic substitution pattern—a methoxy group on one ring and a carboxylic acid on the other—offers distinct advantages for structure-activity relationship (SAR) studies and for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds.
Development of Novel Antifungal Agents
One of the most direct applications of this compound is as a reagent in the preparation of pyridinylhydrazide derivatives with antifungal properties.[5] The hydrazone moiety (-CO-NH-N=CH-) is a well-established pharmacophore in many antimicrobial agents, and its combination with the biphenyl scaffold can lead to compounds with potent and broad-spectrum antifungal activity.[1][6]
The biphenyl group provides a rigid backbone that can be optimized for hydrophobic interactions within the active site of a fungal enzyme. The methoxy group can influence the electronic properties and metabolic stability of the molecule. The carboxylic acid is the reactive handle for introducing the pyridinylhydrazide moiety, which is crucial for the antifungal activity. The pyridine ring can participate in hydrogen bonding and pi-stacking interactions, further enhancing target binding.
Caption: Synthetic workflow for pyridinylhydrazide antifungals.
Step 1: Synthesis of 3'-Methoxybiphenyl-3-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of the Pyridinylhydrazide Derivative
-
Dissolve the crude 3'-Methoxybiphenyl-3-carbonyl chloride in anhydrous DCM (10 mL/mmol).
-
To this solution, add a solution of isonicotinohydrazide (1.0 eq) and triethylamine (1.2 eq) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridinylhydrazide derivative.
Potential as a Scaffold for URAT1 Inhibitors in Gout Therapy
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys, is a key therapeutic target.[2][7] Several biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[7][8] The structural features of this compound make it an excellent starting point for the design of novel URAT1 inhibitors.
References
- 1. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid: An Essential Intermediate for Pharmaceutical Development
Introduction
In the landscape of modern medicinal chemistry, the synthesis of complex molecular scaffolds is a critical endeavor. Among these, the biphenyl moiety serves as a privileged structure in numerous pharmacologically active compounds. This application note provides a comprehensive, step-by-step guide for the synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a key intermediate in the production of Eltrombopag.[1] Eltrombopag is a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[2] The synthetic route detailed herein is a robust and scalable three-step process commencing from readily available starting materials.
This guide is designed for researchers, scientists, and professionals in drug development, offering not only a detailed protocol but also insights into the rationale behind the chosen synthetic strategy and reaction conditions. The presented methodology emphasizes safety, efficiency, and high purity of the final product, which is typically a light yellow to light beige powder with a purity exceeding 98.0%.[2]
Overall Synthetic Strategy
The synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid is achieved through a convergent three-step sequence. The biphenyl core is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2][3][4] The synthesis begins with the nitration of a commercially available bromophenol derivative, followed by the key Suzuki-Miyaura coupling, and concludes with the reduction of the nitro group to the desired amine.
Visualizing the Synthesis Workflow
The following diagram illustrates the three-step synthetic pathway from o-bromophenol to the target intermediate.
References
Application Notes and Protocols: Leveraging 3'-Methoxybiphenyl-3-carboxylic acid as a Scaffold for Novel Protein Degrader Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this modality are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the geometry and stability of the key ternary complex. This document provides a comprehensive guide to the theoretical application of 3'-Methoxybiphenyl-3-carboxylic acid as a rigid and versatile building block for the synthesis of novel PROTACs. We will explore its structural rationale, outline detailed synthetic protocols, and describe the requisite biophysical and cellular characterization assays.
Introduction to Targeted Protein Degradation and PROTAC Design
Targeted protein degradation utilizes small molecules to hijack the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] PROTACs are the most prominent class of these molecules, comprising three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this therapeutic modality, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][5]
The choice of E3 ligase is a critical decision in PROTAC design, with the most commonly utilized being Cereblon (CRBN) and von Hippel-Lindau (VHL).[][7][8] The linker, however, is not merely a passive tether. Its length, rigidity, and chemical composition are crucial for optimizing the formation and stability of the ternary complex, thereby dictating the potency and selectivity of the degrader.[5][9][10]
The Rationale for this compound in PROTAC Design
This compound is a biphenyl derivative with the molecular formula C14H12O3.[11][12] Its structure presents several advantageous features for its use as a PROTAC linker building block:
-
Rigid Biphenyl Scaffold: The biphenyl core provides a degree of conformational rigidity to the linker. This can be beneficial in pre-organizing the PROTAC molecule to adopt a conformation conducive to ternary complex formation, potentially leading to improved degradation efficiency.[10]
-
Carboxylic Acid Handle: The carboxylic acid group is a versatile functional handle for chemical conjugation. It can be readily activated to form amide bonds with amine-functionalized E3 ligase ligands or warheads for the POI, a common strategy in PROTAC synthesis.[13]
-
Methoxy Group: The methoxy substituent can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. It can also serve as a potential vector for further chemical modification to fine-tune the linker's properties.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H12O3 | [11] |
| Molecular Weight | 228.24 g/mol | [11] |
| CAS Number | 168618-45-9 | [11] |
| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [11] |
Synthetic Workflow for PROTAC Synthesis
This section outlines a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC, PROTAC-X , targeting a protein of interest (POI-X) for degradation via the CRBN E3 ligase. This workflow utilizes this compound as the core linker building block.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for PROTAC-X.
Protocol 1: Synthesis of PROTAC-X
Materials:
-
This compound
-
Amine-functionalized CRBN ligand (e.g., a pomalidomide derivative with an amino-PEG extension)
-
Amine-functionalized warhead for POI-X
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Preparative HPLC system
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an activated ester intermediate.[13]
-
-
Coupling with the E3 Ligase Ligand:
-
To the activated linker solution, add the amine-functionalized CRBN ligand (1.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the linker-E3 ligand conjugate.
-
-
Purification of the Linker-E3 Ligand Conjugate:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure linker-E3 ligand conjugate.
-
-
Coupling with the POI Warhead:
-
Note: This step assumes the linker-E3 ligand conjugate has a terminal functional group (e.g., a Boc-protected amine on a PEG chain attached to the CRBN ligand) that can be deprotected to reveal a reactive amine for coupling to a carboxylic acid-functionalized POI warhead. For this example, we will assume the POI warhead has a carboxylic acid group.
-
Dissolve the POI warhead with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes.
-
Add the amine-deprotected linker-E3 ligand conjugate (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight and monitor by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the crude final PROTAC-X by preparative HPLC.
-
Characterize the purified PROTAC-X to confirm its identity and purity (>95%).[13]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight.
-
Analytical HPLC: To determine the purity.
-
-
Biophysical and Cellular Characterization of PROTAC-X
Once synthesized and purified, PROTAC-X must be rigorously evaluated to determine its efficacy and mechanism of action. This involves a series of biophysical and cellular assays.
Diagram of PROTAC Characterization Workflow
Caption: Workflow for PROTAC characterization.
Protocol 2: Biophysical Characterization of Ternary Complex Formation
A variety of biophysical assays can be employed to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[14][15] Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[16][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant POI-X
-
Purified recombinant CRBN-DDB1 complex
-
PROTAC-X
-
SPR running buffer (e.g., HBS-EP+)
Procedure (SPR):
-
Immobilization: Immobilize the purified POI-X onto the surface of an SPR sensor chip via amine coupling.
-
Analyte Injection 1 (E3 Ligase): Inject a constant concentration of the CRBN-DDB1 complex over the chip surface to establish a baseline.
-
Analyte Injection 2 (PROTAC): Co-inject the CRBN-DDB1 complex with varying concentrations of PROTAC-X.
-
Data Analysis: An enhancement in the binding signal compared to the E3 ligase alone indicates the formation of a ternary complex.[18] Calculate the cooperativity factor (alpha) to determine if the binding is cooperative, non-cooperative, or antagonistic.
Hypothetical Biophysical Data for PROTAC-X
| PROTAC Candidate | Binary KD (PROTAC-POI-X) | Binary KD (PROTAC-CRBN) | Ternary Complex KD | Cooperativity (α) |
| PROTAC-X | 50 nM | 200 nM | 25 nM | 4 |
A cooperativity factor (α) greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other.
Protocol 3: Cellular Target Degradation Assay
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.[18] Western blotting is a standard method for quantifying protein levels.
Materials:
-
Cell line expressing POI-X (e.g., a relevant cancer cell line)
-
PROTAC-X
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against POI-X
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with a dose-response curve of PROTAC-X (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for POI-X and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI-X signal to the loading control. Calculate the DC₅₀ (the concentration of PROTAC-X that causes 50% degradation of POI-X) and Dₘₐₓ (the maximum percentage of degradation).
Hypothetical Cellular Degradation Data for PROTAC-X
| PROTAC Candidate | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-X | 15 | >95 | Cancer Cell Line A |
Conclusion
This compound represents a promising, commercially available building block for the synthesis of novel PROTACs. Its rigid biphenyl scaffold and versatile carboxylic acid handle provide a solid foundation for constructing potent and selective protein degraders. The protocols and workflows outlined in this document offer a comprehensive, albeit theoretical, guide for researchers to explore the potential of this and similar biphenyl-based linkers in the rapidly evolving field of targeted protein degradation. Rigorous biophysical and cellular characterization, as detailed herein, are essential for validating the efficacy of any newly synthesized PROTAC.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA3201962A1 - Novel bifunctional molecules for targeted protein degradation - Google Patents [patents.google.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Introduction: The Versatile Scaffold of Substituted Biphenyl-3-Carboxylic Acids
An in-depth guide to the research applications of substituted biphenyl-3-carboxylic acids for researchers, scientists, and drug development professionals.
Substituted biphenyl-3-carboxylic acids and their isomers represent a privileged scaffold in medicinal chemistry and materials science. This structural motif, consisting of two phenyl rings linked by a single bond with a carboxylic acid group at the 3-position of one ring, offers a unique combination of rigidity, conformational flexibility, and synthetic tractability. These characteristics have made it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[1][2][3] The biphenyl core can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets or to modulate material characteristics.[2] This guide provides a detailed overview of the major research applications of this important class of compounds, complete with application notes and detailed experimental protocols.
Application Note I: Angiotensin II Receptor Antagonists for Hypertension
Scientific Rationale:
Substituted biphenyl carboxylic acids are most famously recognized for their role as angiotensin II receptor blockers (ARBs), commonly known as "sartans."[4][5] These drugs are a frontline treatment for hypertension. The therapeutic effect is achieved by blocking the angiotensin II type 1 (AT1) receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[4][6] The biphenyl scaffold mimics the spatial arrangement of key amino acid residues in the native peptide ligand, angiotensin II.[4] The carboxylic acid or a bioisosteric tetrazole group at the ortho position of one phenyl ring is crucial for binding to the receptor.[4][6] The substituents on the second phenyl ring and the imidazole or other heterocyclic moieties attached to the biphenyl core play a significant role in determining the potency and pharmacokinetic properties of the antagonist.[6][7] Conformational restriction through ortho-substitution on the biphenyl rings can enhance receptor affinity by favoring a twisted conformation that is optimal for binding.[7]
Key Signaling Pathway: Angiotensin II Receptor Blockade
Caption: Angiotensin II receptor blockade by substituted biphenyl carboxylic acids.
Protocol: In Vitro Angiotensin II Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor
-
[³H]-Angiotensin II (specific activity ~50-80 Ci/mmol)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Test compounds (substituted biphenyl-3-carboxylic acids) dissolved in DMSO
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
96-well microplates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-AT1 cells to confluency. Harvest cells, homogenize in ice-cold binding buffer, and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Test Compounds: Add 50 µL of test compounds at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) in duplicate.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM) to determine non-specific binding.
-
Total Binding: Add 50 µL of binding buffer containing the vehicle (DMSO) for total binding.
-
Radioligand Addition: Add 100 µL of [³H]-Angiotensin II (final concentration ~1-2 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Termination and Washing: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software like GraphPad Prism.
Application Note II: Anti-inflammatory Agents
Scientific Rationale:
A number of substituted biphenyl carboxylic acids exhibit potent anti-inflammatory, analgesic, and antipyretic properties, classifying them as non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][8] Marketed drugs like Flurbiprofen and Fenbufen belong to this class.[1][3] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The carboxylic acid moiety is essential for binding to the active site of the COX enzymes. The biphenyl scaffold and its substituents contribute to the binding affinity and selectivity for COX-1 versus COX-2. The development of COX-2 selective inhibitors is a major research focus to minimize the gastrointestinal side effects associated with COX-1 inhibition.[9]
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.
-
Assay Setup: In a 96-well plate, add 150 µL of assay buffer to all wells.
-
Test Compounds: Add 10 µL of test compounds at various concentrations to the respective wells. For control wells, add 10 µL of DMSO.
-
Enzyme Addition: Add 10 µL of the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the colorimetric substrate (TMPD).
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of reaction is proportional to the change in absorbance over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO). Determine the IC50 value for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]
Application Note III: Anticancer Agents
Scientific Rationale:
The biphenyl carboxylic acid scaffold has emerged as a promising template for the design of novel anticancer agents.[1] Research has demonstrated the cytotoxic activity of certain derivatives against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).[1][10] The mechanism of action can vary depending on the substitution pattern. Some compounds are thought to interact with the estrogen receptor, making them potential therapeutics for hormone-dependent cancers.[1] The biphenyl structure can engage in π-π stacking, π-cation, and π-anion interactions within the active sites of biological targets, contributing to their anticancer activity.[1]
Table 1: Cytotoxicity of Selected Biphenyl Carboxylic Acid Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Benzyloxy derivative 3j | MCF-7 | 9.92 ± 0.97 | [1] |
| Benzyloxy derivative 3j | MDA-MB-231 | 9.54 ± 0.85 | [1] |
| Unsubstituted derivative 3a | MCF-7 | 10.14 ± 2.05 | [1] |
| Unsubstituted derivative 3a | MDA-MB-231 | 10.78 ± 2.58 | [1] |
Protocol: Cell Viability Assay (MTT Assay)
This protocol details a standard MTT assay to assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for Substituted Biphenyl-3-Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls.[1][3][11][12] This protocol provides a general procedure for the synthesis of substituted biphenyl-3-carboxylic acids.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Materials:
-
3-Bromobenzoic acid (or other substituted aryl halide)
-
Substituted arylboronic acid
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 3-bromobenzoic acid (1 equivalent), the substituted arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[1] Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (0.01-0.05 mol%).[1][11]
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-16 hours.[1][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization or column chromatography.[1]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][14]
Other Notable Applications
Beyond the major areas detailed above, substituted biphenyl-3-carboxylic acids and their derivatives are being explored for a variety of other therapeutic applications:
-
URAT1 Inhibitors: For the treatment of hyperuricemia and gout by inhibiting the urate transporter 1.[14]
-
Antiresorptive Agents: As a potential new class of drugs for osteoporosis that inhibit osteoclast activity without impairing bone formation.[15]
-
Materials Science: As building blocks for liquid crystals and high-performance polymers due to their rigid structure.[1][12]
Conclusion
The substituted biphenyl-3-carboxylic acid scaffold is a testament to the power of a well-designed chemical framework. Its versatility has led to the development of life-saving drugs for hypertension and inflammation, and it continues to be a fertile ground for the discovery of new therapeutic agents for a range of diseases, from cancer to gout. The synthetic accessibility, particularly through robust methods like the Suzuki-Miyaura coupling, ensures that novel derivatives can be readily prepared and evaluated, promising a bright future for this remarkable class of compounds.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. scispace.com [scispace.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid
Welcome to the dedicated technical support resource for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important biphenyl derivative. Drawing from established principles of cross-coupling chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to the Suzuki-Miyaura Coupling Approach
The most prevalent and robust method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species. For our target molecule, two primary disconnections are viable:
-
Route A: Coupling of 3-bromoanisole with 3-carboxyphenylboronic acid.
-
Route B: Coupling of methyl 3-bromobenzoate with 3-methoxyphenylboronic acid, followed by saponification of the resulting ester.
While both routes are feasible, this guide will primarily focus on troubleshooting aspects common to both, with specific examples tailored to these pathways.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low yields in Suzuki-Miyaura couplings are a frequent issue and can often be attributed to a few critical parameters. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Stability:
-
Boronic Acids: Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] Ensure your 3-carboxyphenylboronic acid or 3-methoxyphenylboronic acid is fresh and has been stored in a desiccator. Older batches may have partially decomposed. Consider converting the boronic acid to a more stable pinacol ester if protodeboronation is a persistent issue.[2]
-
Aryl Halide: The reactivity of the aryl halide is crucial. Aryl bromides are generally reliable coupling partners. Ensure your 3-bromoanisole or methyl 3-bromobenzoate is of high purity. The general reactivity trend for the halide is I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand: Palladium catalysts, especially when exposed to air, can be oxidized and lose activity. Phosphine ligands are also prone to oxidation.[1] It is imperative to use fresh, high-quality catalyst and ligand and to handle them under an inert atmosphere.
-
-
Reaction Atmosphere:
-
The Suzuki-Miyaura catalytic cycle involves a Pd(0) species, which is highly sensitive to oxygen. The presence of oxygen can lead to the oxidation of the active catalyst and the formation of unwanted side products, such as homocoupled biaryls.[1][3] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
Base Selection and Stoichiometry:
-
The base plays a critical role in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome. For substrates with acidic protons, like 3-carboxyphenylboronic acid, it is essential to use a sufficient excess of base to neutralize the acidic proton and facilitate the catalytic cycle.[4]
-
Q2: I am observing a significant amount of homocoupled byproducts in my reaction mixture. What is the cause and how can I minimize it?
Homocoupling, the formation of biphenyls from the coupling of two molecules of the same starting material (e.g., 3,3'-dimethoxybiphenyl or biphenyl-3,3'-dicarboxylic acid), is a common side reaction that consumes starting materials and complicates purification.
-
Primary Cause: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[3][5] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.
-
Mitigation Strategies:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas through the solvent for an extended period (e.g., 20-30 minutes). Alternatively, use several freeze-pump-thaw cycles for more sensitive reactions.
-
Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) salt.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Q3: My starting aryl bromide is being consumed, but I am isolating the dehalogenated arene (anisole or methyl benzoate) instead of the desired product. What is causing this dehalogenation?
The reduction of the aryl halide to the corresponding arene is a known side reaction in Suzuki-Miyaura couplings, often referred to as hydrodehalogenation.
-
Mechanism: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can, under certain conditions, react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then yields the dehalogenated arene.[2] Potential hydride sources include solvent impurities, amines (if used as a base), or even the boronic acid itself under specific conditions.
-
Troubleshooting:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents.
-
Base Selection: If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
-
Q4: The purification of my final product, this compound, is challenging due to persistent impurities. What are the best practices for purification?
Effective purification is key to obtaining the final product in high purity.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. If the product is a carboxylic acid, it can be extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For biphenyl carboxylic acids, common solvent systems include aqueous ethanol or a mixture of a good solvent (like benzene or ethyl acetate) and a poor solvent (like petroleum ether or hexanes).[6]
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred: Route A (3-bromoanisole + 3-carboxyphenylboronic acid) or Route B (methyl 3-bromobenzoate + 3-methoxyphenylboronic acid)?
A: Both routes are viable, and the choice may depend on the availability and cost of the starting materials. Route A directly yields the desired carboxylic acid, which can simplify the overall synthetic sequence by avoiding a final saponification step. However, the carboxylic acid functionality on the boronic acid in Route A can sometimes lead to solubility issues or interactions with the catalyst.[4] Route B, using an ester-functionalized aryl bromide, often proceeds more cleanly, but requires an additional hydrolysis step at the end.[7]
Q: What are the recommended starting conditions for the Suzuki-Miyaura coupling to synthesize this compound?
A: A good starting point for optimization would be:
| Parameter | Recommended Condition |
| Aryl Halide | 3-Bromoanisole (1.0 eq) |
| Boronic Acid | 3-Carboxyphenylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
These conditions should be optimized for each specific setup to maximize yield and minimize side products.
Q: Can I use microwave irradiation to improve my reaction?
A: Yes, microwave-assisted Suzuki-Miyaura couplings are well-documented to significantly reduce reaction times and, in some cases, improve yields.[8] The high temperatures and pressures achieved in a microwave reactor can accelerate the catalytic cycle. However, care must be taken to ensure that the starting materials and products are stable under these conditions.
Experimental Workflow and Catalytic Cycle
To provide a clearer understanding of the process, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in Suzuki-Miyaura coupling of boronic acids
<Technical Support Center: Suzuki-Miyaura Coupling >
Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, like any complex catalytic reaction, it is susceptible to side reactions that can diminish yields and complicate purification.[3][4]
This guide is designed as a first line of support, providing in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Suzuki-Miyaura coupling?
A1: The most prevalent side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[4][5]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl.[4]
-
Dehalogenation: The reduction of the aryl halide starting material to its corresponding arene.[3][4]
-
Catalyst Decomposition: Formation of inactive palladium black.[3]
Q2: My reaction isn't working at all. What are the first things I should check?
A2: Before troubleshooting specific side reactions, verify these fundamentals:
-
Catalyst Activity: Is your palladium source active? Pd(0) sources can degrade over time, and Pd(II) precatalysts require efficient in-situ reduction. Ensure ligands, especially phosphines, have not been oxidized.[6]
-
Inert Atmosphere: Have you rigorously excluded oxygen? Oxygen can lead to oxidative homocoupling and deactivate the Pd(0) catalyst.[3][7][8]
-
Reagent Quality: Are your boronic acid, aryl halide, base, and solvent pure and dry (if anhydrous conditions are required)?[6][9]
-
Base Selection: Is the chosen base appropriate for your specific substrates and solvent system? The base is critical for activating the boronic acid.[10][11][12][13]
Troubleshooting Guide: Specific Side Reactions
This section is structured in a question-and-answer format to address specific experimental observations.
Issue 1: Protodeboronation
Q: My desired product yield is low, and I'm recovering my aryl halide. I also detect a byproduct corresponding to the protonated version of my boronic acid (Ar-H instead of Ar-B(OH)₂). What is happening and how can I fix it?
A: This strongly indicates protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This side reaction consumes your nucleophile, leading to low conversion of the electrophile.[14] Electron-deficient and certain heteroaromatic boronic acids are particularly susceptible.[4][15]
Causality & Mechanism: Protodeboronation is essentially a hydrolysis reaction. The propensity for this reaction is highly dependent on factors like the presence of a proton source (often water), the basicity of the reaction medium, temperature, and the electronic nature of the boronic acid's organic group.[5] The reaction pH is a critical factor, as it controls the speciation of the boronic acid.[14]
Solutions & Mitigation Strategies:
| Strategy | Rationale & Explanation | Recommended Actions |
| Optimize Base Selection | The base's role is to activate the boronic acid for transmetalation, but overly strong or hydroxyl-containing bases in aqueous media can accelerate protodeboronation.[10][16] | Switch to milder, non-hydroxide bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, particularly for sensitive substrates.[6][16] |
| Use Anhydrous Conditions | Water is a primary proton source for this side reaction.[6][9] Removing it can significantly suppress protodeboronation, especially for sensitive boronic acids. | Use freshly distilled, anhydrous solvents. Flame-dry glassware before use and run the reaction under a strict inert atmosphere (N₂ or Ar).[17] Consider adding activated molecular sieves.[16] |
| Employ More Stable Boron Reagents | Boronic acids can be converted into more stable derivatives that slowly release the active species under the reaction conditions. This "slow release" strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[5][14] | Consider using pinacol esters , MIDA boronates , or aryltrifluoroborates .[6][14][18] MIDA boronates are particularly robust and effective for challenging couplings.[14][18] |
| Control Reaction Temperature & Time | Higher temperatures and longer reaction times increase the rate of decomposition pathways relative to the desired coupling.[6][19] | Attempt the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 60-80 °C).[16] If the reaction is sluggish, it is often better to switch to a more active catalyst/ligand system rather than simply increasing the heat.[16] |
Issue 2: Homocoupling of Boronic Acid
Q: I'm observing a significant amount of a symmetrical biaryl byproduct (Ar-Ar) derived from my boronic acid coupling partner. How can I prevent this?
A: This is the classic homocoupling (or Glaser-type coupling) of boronic acids. It is one of the most common side reactions and is typically promoted by the presence of oxygen.[8]
Causality & Mechanism: The established mechanism for homocoupling involves the oxidation of the active Pd(0) catalyst to Pd(II) by dissolved oxygen. This Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[3][7] Therefore, any condition that promotes the presence of Pd(II) or oxygen can lead to this byproduct.[3]
Solutions & Mitigation Strategies:
| Strategy | Rationale & Explanation | Recommended Actions |
| Rigorous Degassing | The most direct way to prevent oxidative homocoupling is to remove dissolved oxygen from the reaction mixture.[7][8] | Use a robust degassing technique. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before adding the catalyst is a common and effective practice.[6][7] |
| Use a Pd(0) Source or Efficient Precatalyst | Starting with a Pd(II) salt (like Pd(OAc)₂) without an effective reductant can lead to initial homocoupling as the Pd(II) reacts directly with the boronic acid to generate the active Pd(0) catalyst.[7][20] | Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Alternatively, use modern, highly efficient Pd(II) precatalysts (e.g., Buchwald precatalysts) that are designed for clean and rapid reduction to the active Pd(0) species.[3] |
| Add a Mild Reducing Agent | A small amount of a mild reductant can help "scavenge" any residual oxygen or Pd(II), keeping the catalyst in the active Pd(0) state. | The addition of potassium formate has been shown to suppress homocoupling by ensuring the palladium remains in its catalytically active Pd(0) state.[7] |
| Pre-heating the Mixture | Heating the reaction mixture containing the aryl halide, base, and solvent before adding the boronic acid can sometimes help. | Pre-heating the reaction components (excluding the boronic acid) for 10-15 minutes at 60-80 °C can help ensure the catalyst is in the active state before the nucleophile is introduced.[8] |
Issue 3: Dehalogenation & Other Side Reactions
Q: I am recovering the arene (Ar-H) corresponding to my aryl halide starting material. What is causing this dehalogenation?
A: The reduction of your aryl halide electrophile is known as hydrodehalogenation or simply dehalogenation .[3] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture. Reductive elimination of Ar-H then occurs, producing the undesired byproduct.[3]
-
Potential Hydride Sources: Solvents (like alcohols), amine bases, or impurities can act as hydride donors.
-
Mitigation:
-
Ensure high-purity, anhydrous solvents and reagents.
-
If using an alcohol solvent or amine base, consider switching to an alternative like dioxane, THF, or toluene with an inorganic base (e.g., K₃PO₄).
-
Q: I am seeing homocoupling of my aryl halide. Is this possible?
A: While less common than boronic acid homocoupling, the formation of a symmetrical biaryl from the aryl halide can occur. This is often promoted by high temperatures or specific catalyst/ligand combinations that favor a competing reaction pathway.
-
Mitigation:
-
Lower the reaction temperature.
-
Screen different phosphine ligands. Bulky, electron-rich ligands that promote fast reductive elimination of the desired cross-coupled product can often outcompete side reactions.[3]
-
Visualizing the Suzuki-Miyaura Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle and the points at which the key side reactions diverge.
Caption: Suzuki-Miyaura cycle with key side reaction pathways.
Experimental Protocols: Foundational Troubleshooting
Protocol 1: Rigorous Degassing of Reaction Mixture via Inert Gas Sparging
This protocol is essential for minimizing oxygen-sensitive side reactions like homocoupling.
Materials:
-
Reaction flask with reactants (aryl halide, boronic acid, base) and solvent.
-
Septum or Suba-Seal to seal the flask.
-
Inert gas source (Nitrogen or Argon) with a regulator.
-
Long needle connected to the inert gas line.
-
Short needle to act as a vent.
-
Magnetic stirrer and stir bar.
Procedure:
-
Setup: Assemble the reaction flask containing all solid reagents and the solvent. Place it on a magnetic stirrer.
-
Seal: Securely seal the flask with a septum.
-
Inlet/Outlet: Insert the long inert gas inlet needle so its tip is below the surface of the solvent. Insert the short vent needle just through the septum, not touching the solvent.
-
Sparge: Start the magnetic stirring. Gently bubble the inert gas through the solution for 15-30 minutes. A slow, steady stream of bubbles is sufficient.
-
Catalyst Addition: After sparging, remove the vent needle first, then the inlet needle. This creates a positive pressure of inert gas in the headspace. Add the palladium catalyst quickly against a counter-flow of inert gas.
-
Reaction: Place the sealed flask under a positive pressure of inert gas (e.g., using a balloon) and proceed with heating as required.
References
- 1. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Biphenyl Carboxylic Acid Products
Welcome to the Technical Support Center for the purification of crude biphenyl carboxylic acid products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of biphenyl carboxylic acids, providing a foundational understanding of the principles and techniques involved.
Q1: What are the most common impurities in crude biphenyl carboxylic acid products?
A1: The impurity profile of crude biphenyl carboxylic acids is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: For instance, in a Suzuki-Miyaura coupling, residual boronic acids and aryl halides may be present.[1]
-
Partially Oxidized Intermediates: When synthesizing dicarboxylic acids from dialkylbiphenyls, mono-carboxylic acid intermediates are common impurities.[2]
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By-products: Homocoupling of boronic acids in Suzuki reactions or over-oxidation products in oxidation reactions can generate significant by-products.
-
-
Catalyst-Related Impurities:
-
Solvent and Reagent-Related Impurities:
-
Residual solvents and excess reagents used during the synthesis and work-up can be carried through to the crude product.
-
Q2: What is the first and most effective step for purifying a crude biphenyl carboxylic acid?
A2: For most crude biphenyl carboxylic acid products, an acid-base extraction is the most effective initial purification step. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The principle involves dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified to precipitate the purified carboxylic acid.[5]
Q3: How do I choose the right solvent for recrystallizing my biphenyl carboxylic acid?
A3: The ideal recrystallization solvent is one in which your biphenyl carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. For 4-biphenylcarboxylic acid, suitable solvent systems include benzene/petroleum ether and aqueous ethanol.[6] A systematic approach to solvent screening is recommended.
Q4: My biphenyl carboxylic acid product is an oil and won't crystallize. What should I do?
A4: "Oiling out" is a common issue in recrystallization, often caused by the melting point of the solid being lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. To address this:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent (the one it is more soluble in) to reduce the saturation.
-
Cool the solution slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific challenges you may encounter during the purification process.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent).2. The compound is too soluble in the chosen solvent at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.2. Change to a less polar solvent or use a mixed-solvent system. For example, dissolve in a "good" solvent like hot ethanol and add a "poor" solvent like water dropwise until turbidity persists, then reheat to clarify and cool slowly.[6] |
| Product "oils out" instead of crystallizing. | 1. Cooling is too rapid.2. The boiling point of the solvent is higher than the melting point of the solute.3. High concentration of impurities depressing the melting point. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Choose a lower-boiling point solvent.3. Perform an initial purification step like acid-base extraction to remove the bulk of impurities before recrystallization. |
| Low recovery of purified product. | 1. Too much solvent was used, and the compound has some solubility even at low temperatures.2. Premature crystallization during hot filtration.3. Crystals were filtered before crystallization was complete. | 1. Concentrate the mother liquor and cool for a second crop of crystals.2. Use a pre-heated funnel and filter flask for hot filtration.3. Ensure the flask has been adequately cooled and that crystal formation has ceased before filtering. |
Troubleshooting Chromatographic Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the biphenyl carboxylic acid from a non-polar impurity on a C18 column (Reversed-Phase HPLC). | 1. Mobile phase is too "strong" (too much organic solvent).2. The pH of the mobile phase is not optimal. | 1. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention and improve separation.2. Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units below the pKa of the carboxylic acid (for 4-biphenylcarboxylic acid, pKa is ~4.5, so a pH of ~2.5 is ideal). This ensures the acid is fully protonated and behaves more like a non-polar molecule, increasing its retention on the C18 column.[7][8] |
| The biphenyl carboxylic acid elutes very quickly or in the void volume during silica gel column chromatography (Normal-Phase). | 1. The eluent is too polar.2. The acidic nature of the carboxylic acid leads to poor interaction with the slightly acidic silica gel. | 1. Decrease the polarity of your eluent system (e.g., increase the hexane to ethyl acetate ratio).2. Add a small amount of a competitive acid, like acetic acid (0.1-1%), to the eluent to improve peak shape and retention. |
| Co-elution of positional isomers. | 1. The chosen stationary and mobile phases lack the selectivity to differentiate between the isomers. | 1. Screen different stationary phases: Phenyl-hexyl or cyano phases can offer different selectivity for aromatic compounds compared to C18.2. Optimize the mobile phase: Small changes in the organic modifier (e.g., methanol vs. acetonitrile) or the use of additives can significantly impact resolution.3. Employ gradient elution: A shallow gradient can help resolve closely eluting peaks. |
Troubleshooting Impurity Removal
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Residual palladium catalyst after a Suzuki coupling reaction. | 1. Palladium is finely dispersed and passes through standard filters.2. Palladium is complexed with the product or other organic molecules. | 1. Filtration through Celite: Pass the reaction mixture through a pad of Celite to remove heterogeneous palladium catalysts like Pd/C.[9]2. Adsorption: Use activated carbon or specialized metal scavengers (e.g., thiol-functionalized silica) to bind and remove dissolved palladium. These can be used in a batch mode (stirring with the reaction mixture) or in a flow-through cartridge.[4]3. Extraction: In some cases, washing with an aqueous solution of a chelating agent like cysteine can help remove residual palladium.[10] |
| Colored impurities remain after initial purification. | 1. Presence of highly conjugated by-products or degradation products. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon, then filter through Celite. Be aware that this can sometimes lead to product loss through adsorption.2. Chromatography: Column chromatography is often effective at separating colored impurities. |
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key purification techniques and presents relevant quantitative data in a structured format.
Protocol: Acid-Base Extraction for Purification of a Crude Biphenyl Carboxylic Acid
This protocol outlines a general procedure for the initial purification of a crude biphenyl carboxylic acid synthesized via a Suzuki coupling reaction.
Objective: To separate the biphenyl carboxylic acid from neutral impurities (e.g., unreacted aryl halide, biphenyl) and basic impurities.
Materials:
-
Crude biphenyl carboxylic acid
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of diethyl ether in a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of your biphenyl carboxylic acid.
-
Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add another portion of 1 M NaHCO₃ to the organic layer in the funnel, shake, and separate. Combine the aqueous extracts.
-
Back-Wash (Optional): To remove any remaining neutral impurities from the combined aqueous extracts, add a small volume of diethyl ether, shake, and discard the ether layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The biphenyl carboxylic acid should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven.
Protocol: Recrystallization of 4-Biphenylcarboxylic Acid
Objective: To further purify 4-biphenylcarboxylic acid by recrystallization.
Materials:
-
Purified 4-biphenylcarboxylic acid from acid-base extraction
-
Ethanol
-
Deionized water
-
Erlenmeyer flask, hot plate, beakers
Procedure:
-
Dissolution: Place the 4-biphenylcarboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
Data: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents
The following table summarizes the mole fraction solubility (x₁) of 4-biphenylcarboxylic acid in several organic solvents at different temperatures. This data is crucial for selecting an appropriate solvent for recrystallization and other purification methods.
| Solvent | Solubility (x₁) at 293.15 K (20°C) | Solubility (x₁) at 328.15 K (55°C) |
| Ethyl Acetate | 0.0452 | 0.1358 |
| Methyl Acetate | 0.0389 | 0.1189 |
| n-Butanol | 0.0256 | 0.0898 |
| n-Propanol | 0.0211 | 0.0792 |
| Isopropanol | 0.0189 | 0.0711 |
| Ethanol | 0.0178 | 0.0689 |
| Methanol | 0.0123 | 0.0512 |
| Benzene | 0.0034 | 0.0156 |
Data adapted from the Journal of Chemical & Engineering Data, 2021.[4]
Section 4: Visualization of Workflows
Diagrams created using Graphviz to illustrate key decision-making processes in purification.
General Purification Workflow
Caption: A general workflow for the purification of biphenyl carboxylic acids.
Troubleshooting Palladium Removal
Caption: Decision tree for removing residual palladium catalyst.
References
- 1. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3'-Methoxybiphenyl-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction for this specific transformation. Here, we move beyond simple protocols to address the nuanced challenges and optimization parameters you may encounter. Our goal is to provide a framework for logical troubleshooting and rational condition selection, grounded in established chemical principles.
Introduction: The Suzuki-Miyaura Pathway
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples 3-bromobenzoic acid with 3-methoxyphenylboronic acid. While robust, the success of this reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent system. This guide provides a series of troubleshooting steps and frequently asked questions to help you navigate these variables and achieve optimal results.
The core reaction is as follows:
The generally accepted mechanism for this transformation proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is critical for troubleshooting, as each component of the reaction mixture plays a specific role.
Caption: Fig 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
I. Problem: Low or No Product Yield
Q1: My reaction shows little to no conversion of the starting materials. What are the most likely causes?
A1: Low conversion is a common issue that can typically be traced to one of four areas: catalyst inactivity, improper base selection, poor reagent quality, or insufficient thermal energy.
-
Catalyst System Inactivity: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. More importantly, the Pd(0) catalyst is susceptible to oxidation if the reaction is not properly deoxygenated. Always purge your solvent and the reaction vessel with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the catalyst.[5] The formation of black precipitate (palladium black) is a visual indicator of catalyst decomposition and inactivity.[6]
-
Incorrect Base or Insufficient Amount: The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] For this synthesis, a moderately strong inorganic base is required.
-
Solubility is Key: Bases like K₂CO₃ or K₃PO₄ have low solubility in purely organic solvents like toluene or dioxane.[8] The addition of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) is often necessary to dissolve the base and promote the reaction.[1][9]
-
Strength Matters: K₃PO₄ is a stronger and often more effective base than K₂CO₃ for this type of coupling.[8] Ensure you are using at least 2-3 equivalents of the base relative to the limiting reagent.
-
-
Reagent Quality: The stability of boronic acids can be a concern.[9] Over time, 3-methoxyphenylboronic acid can dehydrate to form its cyclic trimer, an anhydridoboroxine, which is often less reactive. It is also susceptible to protodeborylation.[9] It is advisable to use fresh, high-purity boronic acid or to verify its quality if it has been stored for an extended period.
-
Temperature: While some highly active catalyst systems can promote this reaction at room temperature, many standard conditions require heating.[2][7] A typical starting point is 80-100 °C. If you see no reaction at a lower temperature, gradually increasing the heat may be necessary.
Caption: Fig 2. A logical flowchart for troubleshooting low-yield reactions.
II. Problem: Significant Byproduct Formation
Q2: My reaction works, but I am seeing major side products. How can I identify and minimize them?
A2: The three most common byproducts in this Suzuki coupling are the result of homocoupling, protodeborylation, and dehalogenation.
-
Homocoupling (Ar²-Ar²): You may observe the formation of 3,3'-dimethoxybiphenyl. This arises from the coupling of two molecules of 3-methoxyphenylboronic acid.[6][9]
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[9]
-
Solution: Rigorous deoxygenation of the reaction mixture is the most effective solution. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial over Pd(II) precatalysts which may have residual oxidizing character.
-
-
Protodeborylation (Ar²-H): You may detect anisole in your reaction mixture. This is the result of the boronic acid group being replaced by a hydrogen atom from a proton source.[9]
-
Cause: This is a hydrolysis reaction, particularly prevalent with electron-rich or heteroaryl boronic acids.[9] While some water is beneficial for the reaction, excessive amounts or prolonged reaction times at high temperatures can exacerbate this issue.
-
Solution: Use the minimum amount of water necessary for the base to function. Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can significantly reduce protodeborylation, though this adds a step to the overall synthesis.[9]
-
-
Dehalogenation (Ar¹-H): You may observe the formation of benzoic acid. This occurs when the bromine atom on the starting material is replaced by hydrogen.[6][9]
-
Cause: This can happen if a hydride source is present in the reaction mixture. Certain solvents (like alcohols) or bases can act as hydride donors after oxidative addition to the palladium center.[9]
-
Solution: Ensure high-purity solvents. If dehalogenation is a persistent issue, switching to a non-protic solvent system (if possible with a suitable base like CsF) or using a different ligand system may be required.
-
Part 2: FAQs on Reagent & Condition Selection
Q3: Which palladium catalyst and ligand system is best for coupling an electron-deficient aryl bromide (3-bromobenzoic acid) with an electron-neutral arylboronic acid?
A3: This is a relatively standard Suzuki coupling, so several catalyst systems can be effective. The choice often involves a trade-off between cost, air-stability, and activity.
| Catalyst System | Precatalyst | Ligand | Typical Loading (mol%) | Pros | Cons |
| Standard | Pd(PPh₃)₄ | Triphenylphosphine (built-in) | 1 - 5 | Inexpensive, widely available, Pd(0) source.[10] | Air-sensitive, moderate activity. |
| Versatile | Pd(OAc)₂ | PPh₃ or P(t-Bu)₃ | 0.5 - 2 | Air-stable precatalyst, tunable via ligand choice.[7] | Requires in situ reduction, phosphine ligands can be air-sensitive. |
| High Activity | Pd₂(dba)₃ | SPhos or XPhos | 0.01 - 1 | Extremely active for hindered/deactivated substrates, low catalyst loading, often works at RT.[11][12] | High cost of ligands. |
| Aqueous Phase | [PdCl₂(NH₂CH₂COOH)₂] | Glycine | 0.1 | Designed for reactions in water, environmentally friendly.[13] | May not be as versatile for all substrate types. |
Recommendation: For initial trials, a system of Pd(OAc)₂ with PPh₃ or P(t-Bu)₃ offers a good balance of cost and performance. If yields are poor or the reaction is sluggish, moving to a more active but expensive biarylphosphine ligand system like SPhos is a logical next step.[12]
Q4: How do I select the optimal base? Does it really make a difference?
A4: Yes, the choice of base is critical. The base must be strong enough to form the reactive boronate species but not so strong that it causes unwanted side reactions with other functional groups.
| Base | pKa of Conj. Acid | Typical Equivalents | Key Characteristics & Use Cases |
| Na₂CO₃ | 10.3 | 2 - 3 | Mild, inexpensive. Often requires higher temperatures. Good starting point for simple couplings.[8] |
| K₂CO₃ | 10.3 | 2 - 3 | Very common, slightly more soluble than Na₂CO₃. A reliable standard for many Suzuki reactions.[8][13] |
| K₃PO₄ | 12.3 | 2 - 3 | Stronger, non-nucleophilic base. Often gives higher yields and faster rates, especially for less reactive substrates. Highly recommended for this synthesis.[8][12] |
| Cs₂CO₃ | 10.3 | 2 - 3 | High solubility in organic solvents can be advantageous, but it is significantly more expensive. |
Recommendation: Start with K₃PO₄ as it is frequently cited as superior for couplings involving aryl bromides.[12]
Q5: What is the best solvent, and is water always necessary?
A5: The most common solvents are ethers (Dioxane, THF) or aromatic hydrocarbons (Toluene).[1][9] Water is not a solvent for the organic components but is a co-solvent used to dissolve the inorganic base.[9] A biphasic mixture of Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) is a standard and effective system. The organic solvent dissolves the substrates and catalyst, while the water dissolves the base, allowing the reaction to occur at the interface.
Part 3: Experimental Protocol & Purification Workflow
Recommended Starting Protocol
This protocol is a robust starting point based on literature precedents for similar transformations.[14][15]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.2 M solution with respect to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ (3-5 mol%), add it directly.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Typical reaction times are 4-12 hours.
Purification Workflow
The carboxylic acid functionality of the product allows for a straightforward acid-base extraction to remove neutral organic impurities.
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the inorganic salts.
-
Base Extraction: Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The desired product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like homocoupled byproducts) in the organic layer.
-
Acidification: Separate the basic aqueous layer and cool it in an ice bath. Slowly acidify with 2 M hydrochloric acid (HCl) until the pH is ~2. The product, this compound, will precipitate as a solid.
-
Isolation & Final Purification: Collect the solid by vacuum filtration, washing the filter cake with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[16][17]
Caption: Fig 3. Step-by-step workflow for the purification of the target compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
Stability and storage conditions for 3'-Methoxybiphenyl-3-carboxylic acid
Welcome to the technical support guide for 3'-Methoxybiphenyl-3-carboxylic acid (CAS No. 168618-45-9). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, we provide in-depth information on its stability and storage, alongside practical troubleshooting advice to ensure the integrity of your results. Our guidance is grounded in established principles of organic chemistry and analytical science to support the rigor of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For routine short-term use, solid this compound should be stored in a tightly sealed container at room temperature in a dry, well-ventilated area.[1][2] For long-term storage, to ensure maximum stability and prevent subtle degradation over time, it is advisable to store the compound at -20°C.[3] It is crucial to protect the compound from moisture.
Q2: How should I store solutions of this compound?
A2: Once dissolved in a solvent, solutions of this compound should be protected from light to prevent potential photodegradation.[4] It is best practice to prepare fresh solutions for immediate use. If storage is necessary, solutions should be kept in amber vials at low temperatures, preferably -20°C or -80°C, to minimize solvent evaporation and slow down any potential degradation reactions. Aliquoting the solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Biphenyl structures can be susceptible to photodegradation upon exposure to UV radiation.[4] While specific photostability data for this exact compound is not extensively published, it is a prudent and standard laboratory practice to handle and store it, especially in solution, with protection from light. This can be achieved by using amber-colored glassware or by wrapping containers in aluminum foil.
Q4: What are the known incompatibilities for this compound?
A4: As a carboxylic acid, this compound is incompatible with strong bases, oxidizing agents, and reactive metals.[5] Contact with bases will cause a deprotonation reaction, forming a salt. Strong oxidizing agents could potentially react with the aromatic rings or the methoxy group. It is also advisable to avoid storing carboxylic acids in metal cabinets that are prone to corrosion.[4]
Stability and Degradation Profile
Understanding the potential degradation pathways of this compound is critical for interpreting experimental results and for developing stability-indicating analytical methods.
Potential Degradation Pathways:
-
Hydrolysis: While the biphenyl and carboxylic acid moieties are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to unforeseen reactions, though this is less common for the core structure.[6][7]
-
Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated byproducts.[1][8][9] The methoxy group may also be a site for oxidative reactions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in biphenyl compounds, leading to a variety of degradation products through radical pathways.[4]
-
Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation.[10] The methoxy group may also be susceptible to cleavage at high temperatures.
| Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Stress | Hydrolysis (unlikely for core) | Salt formation with base |
| Oxidative Stress (e.g., H₂O₂) | Ring hydroxylation, Methoxy group oxidation | Hydroxylated biphenyl carboxylic acids, demethylated products |
| Thermal Stress | Decarboxylation, Ether cleavage | 3-Methoxybiphenyl, Hydroxybiphenyl derivatives |
| Photolytic Stress (UV light) | Radical-mediated degradation | Complex mixture of byproducts, potentially including hydroxylated and ring-opened species[4] |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, linking them to potential stability problems.
Issue 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis, and the peak for my compound of interest is smaller than expected.
-
Probable Cause: This is a classic sign of sample degradation. The new peaks likely correspond to degradation products. The reduced area of the main peak indicates a loss of the parent compound.
-
Solution:
-
Verify Storage Conditions: Immediately review how the solid compound and any prepared solutions have been stored. Were they exposed to light, elevated temperatures, or left unsealed?
-
Use a Fresh Sample: If possible, use a fresh, unopened sample of this compound and prepare a new solution. Analyze this immediately to see if the extraneous peaks disappear.
-
Analyze Degradation Products: If the issue persists and you need to understand the degradation, consider the potential pathways mentioned above. The molecular weights of the new peaks in your LC-MS data can provide clues. For example, a loss of 44 amu could indicate decarboxylation, while an addition of 16 amu might suggest hydroxylation.
-
Issue 2: The biological or chemical activity of my compound seems to be decreasing over time.
-
Probable Cause: A loss of potency is a direct consequence of the degradation of the active compound into inactive or less active byproducts.
-
Solution:
-
Implement Strict Aliquoting: For solutions, prepare multiple small-volume aliquots from a fresh stock. Store these at -80°C and thaw a new aliquot for each experiment. This prevents repeated freeze-thaw cycles which can accelerate degradation.
-
Perform a Stability Study: If this compound is critical to your research, a simple stability study can be informative. Prepare a solution and analyze its purity by HPLC at set time points (e.g., 0, 24, 48, 72 hours) while storing it under your typical experimental conditions (e.g., on the benchtop, in an incubator). This will give you a practical timeframe for the solution's usability.
-
Issue 3: The solid material has changed in appearance (e.g., color change).
-
Probable Cause: A visible change in the solid material, such as yellowing, can be an indicator of oxidation or the presence of impurities from slow degradation over a long period.
-
Solution:
-
Do Not Use: It is not advisable to use material that has visibly changed, as the purity is compromised.
-
Check Purity: If you must assess the material, dissolve a small amount and analyze by HPLC to quantify the level of impurity.
-
Review Long-Term Storage: This observation underscores the importance of proper long-term storage, ideally at -20°C and protected from moisture and air.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.[2][11][12][13][14]
dot graph ProtocolWorkflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="1. Sample Preparation\nDissolve 1 mg/mL in Diluent\n(e.g., 50:50 Acetonitrile:Water)"]; B [label="2. HPLC System Setup\nColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)\nMobile Phase A: 0.1% Formic Acid in Water\nMobile Phase B: 0.1% Formic Acid in Acetonitrile"]; C [label="3. Gradient Elution\nStart with high %A, ramp to high %B\n(e.g., 5-95% B over 20 min)"]; D [label="4. Detection\nUV Detector at wavelength of maximum absorbance\n(e.g., ~254 nm, determine via UV scan)"]; E [label="5. Data Analysis\nIntegrate peaks, calculate % purity\n(Area of main peak / Total area of all peaks) x 100"];
A -> B -> C -> D -> E; } Caption: HPLC purity assessment workflow.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask using a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by a UV scan of the compound, likely around 254 nm).
-
-
Analysis:
-
Run a blank (injection of the solvent diluent).
-
Inject the prepared sample.
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks detected.
-
Protocol 2: Forced Degradation Study
To proactively understand the stability of the compound, a forced degradation study can be performed as recommended by ICH guidelines.[5][15][16][17][18][19]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for 24 hours. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[18][20][21]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the degradants from the main peak.[17]
References
- 1. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 4. iosrjournals.org [iosrjournals.org]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pjoes.com [pjoes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. database.ich.org [database.ich.org]
- 19. scispace.com [scispace.com]
- 20. iagim.org [iagim.org]
- 21. caronscientific.com [caronscientific.com]
How to remove palladium catalyst from reaction mixture
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing palladium residues from reaction mixtures. As your dedicated Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to troubleshoot and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my reaction mixture so critical?
A1: There are two primary drivers for the stringent removal of palladium. Firstly, regulatory bodies such as the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to the potential toxicity of residual metals. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[1] Secondly, from a process chemistry perspective, residual palladium can interfere with downstream reactions or biological assays, leading to inaccurate results and irreproducible data.[2]
Q2: What are the most common methods for palladium catalyst removal?
A2: The most prevalent methods can be broadly categorized as:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are then removed by simple filtration. Common adsorbents include activated carbon and specialized metal scavengers.[1][3]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]
-
Precipitation: Altering the reaction conditions to cause the palladium species to precipitate out of the solution.
-
Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[3][4]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[1][3]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[3]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method is highly dependent on your specific reaction. Key factors to consider include:
-
The nature of your product: Consider its solubility, stability, and potential to chelate with palladium. For instance, molecules with Lewis basic nitrogen or sulfur atoms can strongly coordinate with palladium, making it more difficult to remove.[1][3][5]
-
The form of the palladium residue: Is it a homogeneous (dissolved) or heterogeneous (solid, e.g., Pd/C) catalyst?[3] Heterogeneous catalysts can often be removed by simple filtration through Celite®.[4][6]
-
The required level of purity: The stringency of your purity requirements will dictate the necessary rigor of the removal method.
-
The scale of your reaction: Cost and ease of handling are important considerations for larger-scale syntheses.[5]
Below is a decision-making workflow to guide your selection:
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process.
| Issue | Possible Cause(s) | Suggested Solutions & Explanations |
| High residual palladium levels after initial purification. | Strong chelation of palladium by the product, especially with nitrogen- or sulfur-containing compounds.[1][3][5] | Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or trimercaptotriazine (TMT) scavengers are often very effective.[1][5] These work by forming strong covalent bonds with the palladium, effectively sequestering it from the solution. Optimize Scavenging Conditions: Increase the temperature (e.g., to 50°C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[5] This provides more energy and time for the scavenger to interact with and bind the palladium. Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite® followed by treatment with a scavenger resin, can be more effective.[5] |
| Significant product loss during purification. | Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[3][5] | Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[5] Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[5] Thoroughly Wash the Adsorbent: After filtration, wash the filter cake thoroughly with a suitable solvent to recover any adsorbed product.[7] Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[3] |
| Inconsistent palladium removal from batch to batch. | Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[3] | Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[3] Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[3] Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.[3] |
| The furan ring in my product is degrading. | The furan ring can be sensitive to acidic conditions, which can lead to ring-opening.[2] | Avoid Acidic Conditions: Choose a palladium removal method that does not require an acidic workup. Neutral scavengers and activated carbon are good options. If an acidic wash is necessary, use a milder acid and minimize the exposure time. |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Scavenger Resins
This protocol is particularly effective for removing dissolved palladium species, especially when the product contains functional groups that can chelate with the metal.
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).[5]
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[5]
-
Stir the Mixture: Stir the suspension at room temperature or an elevated temperature (e.g., 50°C) for a period of 4 to 24 hours.[5][8] The optimal time and temperature should be determined experimentally.
-
Filter the Resin: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid-supported scavenger.[1][5]
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[5]
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][5]
-
Analyze for Residual Palladium: Quantify the remaining palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and broadly applicable method for palladium removal.[10][11] However, it can sometimes lead to product loss due to non-specific adsorption.[5]
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.[1]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2][5]
-
Stir the Mixture: Stir the suspension at room temperature for 2-12 hours.[2]
-
Filter the Activated Carbon: Filter the mixture through a pad of Celite® to remove the activated carbon.[2][7] Safety Note: Activated carbon containing residual palladium and solvents can be pyrophoric. Handle with care.[2]
-
Wash the Carbon: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[7]
-
Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.[7]
-
Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using a suitable analytical method.[7]
Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | % Pd Removal | Key Characteristics & Considerations |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[5] |
| Macroporous Polystyrene TMT | Triazine-thiol | ~1200 | <10 | >99% | High loading capacity.[5] |
| Activated Carbon | N/A (adsorbent) | Variable | Variable | Variable | Cost-effective, but can have non-specific product binding.[5][10][11] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[5]
Quantification of Residual Palladium
Accurate quantification of residual palladium is crucial to validate the effectiveness of the chosen removal method. While traditional methods like ICP-MS and Atomic Absorption (AA) spectroscopy are highly accurate, they can be time-consuming and require specialized equipment.[9][12] For in-process monitoring, rapid analytical methods based on fluorescence are becoming increasingly popular.[12] These methods utilize a non-fluorescent molecule that, in the presence of palladium, is converted to a highly fluorescent product, allowing for rapid determination of palladium concentration using a fluorescent plate reader.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arborassays.com [arborassays.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3'-Methoxybiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity management. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] While robust, this palladium-catalyzed reaction is susceptible to the formation of various impurities that can complicate purification and compromise the quality of the final product.[3][4][5] This guide will equip you with the knowledge to anticipate, identify, and manage these impurities effectively.
Diagram of the Synthetic and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is crucial.
Probable Causes & Solutions:
-
Inefficient Catalysis:
-
Cause: The palladium catalyst may be deactivated or used in insufficient quantity. Palladium(0) species are the active catalysts, and their oxidation to palladium(II) can hinder the catalytic cycle.
-
Solution:
-
Use a fresh, high-quality catalyst. Ensure proper storage of the catalyst to prevent degradation.
-
Optimize catalyst loading. While typically low loadings are desired, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can improve yields, especially for challenging substrates.
-
Consider a different palladium source or ligand. Ligands play a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[6] For instance, using a more electron-rich and bulky phosphine ligand can enhance catalytic activity.[2]
-
-
-
Issues with Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion.
-
Solution:
-
Temperature: Ensure the reaction is heated to the appropriate temperature (typically 80-100 °C for toluene/water systems) to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Mixing: Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mass transfer between the aqueous and organic phases.
-
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the 3-bromobenzoic acid or 3-methoxyphenylboronic acid can interfere with the reaction. The boronic acid is particularly susceptible to degradation (protodeboronation).
-
Solution:
-
Verify Starting Material Purity: Use high-purity starting materials. If necessary, recrystallize the 3-bromobenzoic acid and ensure the 3-methoxyphenylboronic acid is dry and properly stored.
-
Use a slight excess of boronic acid: It is common practice to use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for any degradation and drive the reaction to completion.
-
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: I have isolated my crude product, but analytical data (TLC, LC-MS, NMR) shows the presence of several impurities. What are these impurities and how can I minimize their formation?
A: The Suzuki-Miyaura reaction is known to generate specific side products.[3][5] Understanding their origin is key to prevention.
Common Impurities and Mitigation Strategies:
| Impurity | Structure | Probable Cause | Prevention & Mitigation |
| Homocoupling Product (Biphenyl) | 3,3'-Dimethoxybiphenyl | Oxidative homocoupling of 3-methoxyphenylboronic acid, often promoted by the presence of oxygen.[3][4][7][8] | Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[8] |
| Debrominated Starting Material | Benzoic Acid | Reductive dehalogenation of 3-bromobenzoic acid. This can be promoted by certain palladium catalysts and reaction conditions.[5] | Use a well-defined palladium(0) source. If using a palladium(II) precatalyst, ensure efficient reduction to palladium(0) in the initial stages of the reaction. |
| Protodeboronated Starting Material | Anisole | Hydrolysis of the C-B bond of 3-methoxyphenylboronic acid. This is often base- and temperature-dependent. | Use a milder base if possible (e.g., K3PO4 instead of NaOH). Avoid unnecessarily long reaction times at high temperatures. |
| Unreacted Starting Materials | 3-bromobenzoic acid & 3-methoxyphenylboronic acid | Incomplete reaction due to reasons mentioned in "Low Yield". | Optimize reaction conditions as described in the "Low Yield" section. |
| Residual Palladium | Elemental Palladium or Palladium Salts | Leaching of the catalyst from the support (if using a heterogeneous catalyst) or incomplete removal of a homogeneous catalyst.[9][10][11][12] | After the reaction, consider a filtration step through celite to remove precipitated palladium. For homogeneous catalysts, purification by chromatography or recrystallization is typically effective. |
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to remove impurities from my crude this compound, especially the homocoupling product. What purification strategies are most effective?
A: Purification of biphenyl carboxylic acids often requires a multi-step approach.
Effective Purification Protocols:
-
Acid-Base Extraction:
-
Principle: This technique separates the acidic product from neutral impurities like the homocoupling product (3,3'-dimethoxybiphenyl) and unreacted starting materials.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or 1M K2CO3). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH below 4. The purified this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[13][14]
-
-
-
Recrystallization:
-
Principle: This method is effective for removing small amounts of impurities that have different solubilities than the desired product.
-
Protocol:
-
Choose a suitable solvent system. A mixture of ethanol and water is often effective for biphenyl carboxylic acids.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry.
-
-
-
Column Chromatography:
-
Principle: This is a highly effective but more resource-intensive method for separating compounds with similar polarities.
-
Protocol:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a common choice. The exact ratio will depend on the specific impurities present. A small amount of acetic acid can be added to the mobile phase to improve the peak shape of the carboxylic acid.
-
Monitor the separation by TLC to collect the fractions containing the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it better to start with 3-bromobenzoic acid or its methyl ester?
A1: Starting with the methyl ester (methyl 3-bromobenzoate) can sometimes be advantageous. The ester group is less likely to interfere with the catalyst and can lead to a cleaner reaction with fewer side products. However, this adds an extra step to the synthesis, as the resulting methyl 3'-methoxybiphenyl-3-carboxylate will need to be hydrolyzed to the desired carboxylic acid.[15][16]
Q2: What is the best way to monitor the progress of the Suzuki-Miyaura coupling reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting materials and the product (e.g., a mixture of hexane and ethyl acetate). The disappearance of the limiting starting material (usually the bromo-compound) indicates the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[17][18][19][20]
Q3: Can I use a different catalyst besides the common palladium-phosphine complexes?
A3: Yes, a variety of palladium catalysts can be used for Suzuki-Miyaura couplings.[6] Supported palladium catalysts (e.g., palladium on carbon) can simplify catalyst removal, although leaching of palladium into the solution can still occur.[10][12] Modern catalyst systems with highly active ligands, such as N-heterocyclic carbenes (NHCs), can also be effective, sometimes at lower catalyst loadings and temperatures.[2]
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Avoid inhalation and skin contact.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Toluene is flammable and has associated health risks.
-
Bases: Strong bases like sodium hydroxide are corrosive.
Q5: My final product appears to be decarboxylating upon heating. How can I avoid this?
A5: Aromatic carboxylic acids can undergo decarboxylation at high temperatures.[21][22][23][24][25] To avoid this, ensure that purification steps, such as distillation (if applicable) or drying, are performed at the lowest possible temperature. For drying, a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended over high-heat methods.
Diagram of Impurity Formation Pathways
Caption: Common side reactions in Suzuki-Miyaura coupling leading to impurities.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 11. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
- 17. ijprajournal.com [ijprajournal.com]
- 18. ijnrd.org [ijnrd.org]
- 19. biomedres.us [biomedres.us]
- 20. biotech-spain.com [biotech-spain.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 24. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Decarboxylation - Wikipedia [en.wikipedia.org]
Overcoming common issues in the characterization of carboxylic acids
Welcome to the Technical Support Center for the characterization of carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experimental analysis.
I. Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the structure of carboxylic acids. However, their unique chemical properties can present challenges in spectral interpretation.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: Why is the carboxylic acid proton signal in ¹H NMR so broad and often difficult to see?
A1: The characteristic proton of the carboxylic acid group (-COOH) typically appears as a very broad singlet in the 10-13 ppm region of the ¹H NMR spectrum.[1][2] This broadening is a result of several factors:
-
Hydrogen Bonding: In solution, carboxylic acids readily form hydrogen-bonded dimers, which leads to a dynamic equilibrium and signal broadening.[1]
-
Proton Exchange: The acidic proton can exchange with other labile protons in the sample, such as traces of water, or even with other carboxylic acid molecules.[3] This rapid exchange on the NMR timescale contributes significantly to the broadening of the signal. In some cases, the signal can be so broad that it is difficult to distinguish from the baseline.[4]
Troubleshooting:
-
Dry Your Sample and Solvent: Traces of water can exacerbate proton exchange and broadening.[5] Ensure your sample is thoroughly dried and use a high-purity deuterated solvent. Storing solvents over molecular sieves can help remove residual water.[5]
-
D₂O Exchange: To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the acidic -COOH proton to be replaced by a deuterium atom. This will result in the disappearance of the broad signal from the spectrum, confirming its identity as an exchangeable proton.[6]
-
Low-Temperature NMR: Running the NMR experiment at a lower temperature can slow down the rate of proton exchange, sometimes resulting in a sharper signal.
-
Concentration Effects: The extent of hydrogen bonding and proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help to resolve the signal.
Q2: My carboxylic acid proton signal is completely absent from the ¹H NMR spectrum. What could be the reason?
A2: The complete absence of the -COOH proton signal can be due to a few reasons:
-
Excessive Broadening: As mentioned above, the signal may be broadened to the point where it is indistinguishable from the baseline.[4][5]
-
Sample is Too Wet: A significant amount of water in the sample can lead to rapid exchange, effectively "washing out" the carboxylic acid proton signal.[5] You may observe a large water peak, often around 3.3 ppm in DMSO-d₆.[5]
-
Salt Formation: If the sample was subjected to basic conditions during workup or purification, the carboxylic acid may have been converted to its carboxylate salt (e.g., -COO⁻Na⁺).[5] In this case, the acidic proton is no longer present.
-
Deuterated Solvent Exchange: If a deuterated solvent with exchangeable deuterium atoms is used (like CD₃OD), the acidic proton can be replaced by deuterium, leading to the disappearance of the signal.[3]
Troubleshooting Workflow for a Missing -COOH Proton Signal
Caption: Troubleshooting workflow for an absent -COOH proton signal in ¹H NMR.
Q3: What are the characteristic chemical shifts for carbons in a carboxylic acid in a ¹³C NMR spectrum?
A3: In a ¹³C NMR spectrum, the carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the range of 160-185 ppm.[4] This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones (180-220 ppm).[2] The carbon atom alpha to the carboxyl group (the one directly attached) usually resonates between 20-40 ppm.[7]
| Carbon Atom | Typical Chemical Shift (ppm) |
| Carbonyl Carbon (-C OOH) | 160 - 185[4] |
| Alpha-Carbon (-C H₂-COOH) | 20 - 40[7] |
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: Why is the molecular ion peak (M⁺) for my carboxylic acid weak or absent in the mass spectrum?
A1: Carboxylic acids, particularly aliphatic ones, often exhibit weak or even absent molecular ion peaks in electron ionization mass spectrometry (EI-MS).[8][9] This is due to the high propensity of the molecular ion to undergo fragmentation.
Common Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids with a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-position to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. The resulting fragment is often the base peak in the spectrum.[7][9]
-
Loss of -OH and -COOH: Aromatic carboxylic acids tend to show more prominent molecular ion peaks but still undergo characteristic fragmentations, including the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[8]
Troubleshooting:
-
Use a "Soft" Ionization Technique: If a clear molecular ion is required, consider using a soft ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the molecule, reducing fragmentation and often resulting in a more prominent molecular ion or a protonated molecule [M+H]⁺.
Frequently Asked Questions (FAQs): Infrared (IR) Spectroscopy
Q1: What are the key IR absorption bands for identifying a carboxylic acid?
A1: Carboxylic acids have two very distinct and characteristic absorption bands in their IR spectra:
-
O-H Stretch: A very broad and strong absorption band appears in the region of 2500-3300 cm⁻¹.[10][11] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[10] This band often overlaps with the C-H stretching vibrations.[10]
-
C=O Stretch: A strong and sharp absorption band for the carbonyl group is observed between 1690-1760 cm⁻¹.[10] The exact position depends on whether the acid is in its dimeric form (around 1710 cm⁻¹) or monomeric form (around 1760 cm⁻¹).[12] Conjugation with a double bond or an aromatic ring will lower this frequency.[12]
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| O-H Stretch | 2500 - 3300 | Very broad, strong[11] |
| C=O Stretch | 1690 - 1760 | Strong, sharp[10] |
Q2: Why is the O-H stretching band in my carboxylic acid's IR spectrum overlapping with the C-H stretching bands?
A2: This overlap is a characteristic feature of carboxylic acid IR spectra. The O-H stretching vibration of the hydrogen-bonded dimer is exceptionally broad, spanning a wide range of frequencies (2500-3300 cm⁻¹) which inherently includes the region where C-H stretching vibrations occur (typically 2850-3000 cm⁻¹).[10] While this can make the spectrum appear "messy," the presence of this very broad feature is a strong indicator of a carboxylic acid.[10]
II. Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of carboxylic acids. However, their polarity and potential for interaction can lead to challenges.
Frequently Asked Questions (FAQs): High-Performance Liquid Chromatography (HPLC)
Q1: I am experiencing poor peak shape (tailing) and retention time variability when analyzing carboxylic acids by reverse-phase HPLC. What can I do?
A1: These are common issues when analyzing acidic compounds on standard C18 columns. The primary cause is often unwanted interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.
Troubleshooting:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of the carboxylic acid by adjusting the pH of the mobile phase. By lowering the pH to at least 2 units below the pKa of the acid, it will be in its protonated, less polar form, leading to better retention and peak shape. A buffered mobile phase (e.g., using phosphate or acetate buffers) is crucial for maintaining a stable pH and ensuring reproducible retention times.
-
"Acid-Deactivated" Columns: Consider using columns specifically designed for the analysis of acidic compounds. These columns have been end-capped or otherwise treated to minimize the number of accessible silanol groups.
-
Ion-Pair Chromatography: For very polar or difficult-to-retain carboxylic acids, ion-pair chromatography can be employed. An ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral ion pair with the carboxylate, which can then be retained on a reverse-phase column.
Q2: My carboxylic acid is not sufficiently retained on a C18 column, even with a highly aqueous mobile phase. What are my options?
A2: For very polar, low molecular weight carboxylic acids, achieving adequate retention on a traditional C18 column can be challenging.
Alternative Approaches:
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which provides a different selectivity and can enhance the retention of polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase (like bare silica or a bonded diol) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
-
Derivatization: Chemically modifying the carboxylic acid to a less polar derivative can significantly improve its retention in reverse-phase HPLC.[13] This is also a common strategy to enhance detection by adding a chromophore or fluorophore.[13] Common derivatizing agents include those that form esters, such as 4'-bromophenacyl trifluoromethanesulfonate.[14]
Frequently Asked Questions (FAQs): Gas Chromatography (GC)
Q1: Can I analyze carboxylic acids directly by GC? I am seeing very broad, tailing peaks or no peaks at all.
A1: Direct analysis of underivatized carboxylic acids by GC is generally not recommended.[15] Their high polarity, low volatility, and tendency to form hydrogen bonds lead to strong interactions with the stationary phase, resulting in poor peak shape, irreversible adsorption, and potential thermal degradation in the hot injector.[15][16]
Solution: Derivatization
To make carboxylic acids suitable for GC analysis, they must be converted into more volatile and less polar derivatives.[15]
-
Esterification: This is the most common derivatization method.[17] Carboxylic acids are converted to their corresponding esters (often methyl or ethyl esters) which are much more volatile and exhibit better chromatographic behavior.[15] This can be achieved through various methods, including:
-
Fischer Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, BF₃).[18][19]
-
Reaction with Diazomethane: A highly effective but hazardous reagent.
-
Using Silylation Reagents: Reagents like BSTFA or TMCS can convert carboxylic acids to their trimethylsilyl (TMS) esters.[15]
-
-
Alkylation: This involves replacing the acidic proton with an alkyl group.[17]
Protocol for Esterification with BF₃-Methanol
-
Sample Preparation: Accurately weigh about 10-20 mg of the carboxylic acid sample into a vial.
-
Reagent Addition: Add 2 mL of a 14% BF₃-methanol solution.
-
Reaction: Cap the vial tightly and heat at 60-80 °C for 10-15 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (or another suitable organic solvent). Vortex thoroughly.
-
Analysis: Allow the layers to separate and inject an aliquot of the upper organic layer into the GC-MS.
III. Other Common Issues
Frequently Asked Questions (FAQs): Solubility and Stability
Q1: My carboxylic acid is insoluble in water. How can I prepare an aqueous solution for analysis?
A1: The solubility of carboxylic acids in water decreases as the length of the hydrocarbon chain increases.[20] While short-chain carboxylic acids (up to about four carbons) are miscible with water, longer-chain ones are essentially insoluble.[20][21]
Solubilization Strategy:
-
Salt Formation: You can dramatically increase the aqueous solubility of a carboxylic acid by converting it to its corresponding carboxylate salt.[21] This is achieved by adding a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to an aqueous suspension of the acid.[21] The resulting sodium or potassium carboxylate salt is ionic and typically very soluble in water.[21]
Q2: I suspect my carboxylic acid is degrading during analysis, especially when heated. What could be happening?
A2: Carboxylic acids, particularly certain structural types, can be susceptible to decarboxylation, which is the loss of the carboxyl group as carbon dioxide (CO₂).[22]
Susceptible Structures:
-
β-Keto Acids: Carboxylic acids with a carbonyl group at the beta-position are particularly prone to decarboxylation upon mild heating.[23]
-
Malonic Acids: Substituted malonic acids can also readily decarboxylate.
-
High Temperatures: Even simple carboxylic acids can decarboxylate at very high temperatures, a process that can be catalyzed by metals.[24][25]
Mitigation Strategies:
-
Avoid Excessive Heat: If decarboxylation is a concern, avoid high temperatures during sample preparation and analysis. For GC, use the lowest possible injector and oven temperatures that still allow for good chromatography of the derivatized analyte.
-
pH Control: The stability of carboxylic acids can be pH-dependent. In some cases, maintaining a specific pH can minimize degradation.[26]
-
LC-MS as an Alternative: If thermal instability is a significant issue, LC-MS is a preferable analytical technique as it is performed at or near ambient temperature.
Frequently Asked Questions (FAQs): Titration and Water Content
Q1: I am having difficulty determining the water content of my carboxylic acid sample using Karl Fischer titration. The endpoint is unstable.
A1: Karl Fischer (KF) titration can be complicated by side reactions with certain carboxylic acids.
Potential Interferences and Solutions:
-
Esterification: If methanol is used as the solvent in the KF titration, it can react with the carboxylic acid in a Fischer esterification reaction, which produces water as a byproduct.[27] This leads to erroneously high water content readings and a "vanishing" or unstable endpoint.
-
Solution: Use a methanol-free Karl Fischer reagent and solvent system.[27]
-
-
Strong Acids: Very strong carboxylic acids can alter the pH of the KF reagent, affecting the stoichiometry of the reaction.
-
Solution: Buffer the solvent with an organic base, such as imidazole, before adding the sample.[28]
-
-
Oxidation/Reduction: Some carboxylic acids, like formic acid, can be oxidized by the iodine in the KF reagent, leading to inaccurate results.[27]
-
Solution: For such cases, alternative methods for water determination may be necessary. Coulometric KF analysis is not possible for formic acid.[27]
-
General Recommendations for Karl Fischer Titration of Carboxylic Acids
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. whitman.edu [whitman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 22. Decarboxylation - Wikipedia [en.wikipedia.org]
- 23. Carboxylic Acids - What Is Decarboxylation?. 3 questions, answered [studysmart.ai]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Determination of Water Content in Formic Acid Using Karl Fischer Titration [sigmaaldrich.com]
- 28. Karl Fischer water content titration - Scharlab [scharlab.com]
Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Confirmation of 3'-Methoxybiphenyl-3-carboxylic acid
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of medicinal chemistry and materials science, the precise structural verification of novel or synthesized compounds is a cornerstone of reliable research. Ambiguity in molecular structure can lead to misinterpreted results, failed experiments, and significant delays in development pipelines. 3'-Methoxybiphenyl-3-carboxylic acid, a valuable reagent in the synthesis of potential antifungal agents, serves as an excellent case study for demonstrating a robust, multi-faceted approach to structural elucidation.[1]
This guide provides an in-depth comparison of spectroscopic techniques, moving beyond a simple checklist of data to explain the causality behind the experimental observations. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can create a self-validating system that confirms the identity and purity of this compound with a high degree of confidence.
The Target Molecule: An Overview
Before delving into the spectroscopic data, it is crucial to understand the target structure.
-
IUPAC Name: 3-(3-methoxyphenyl)benzoic acid[2]
The structure consists of two benzene rings linked together. One ring is substituted with a carboxylic acid group at the 3-position, and the other with a methoxy group at the 3'-position. This specific substitution pattern gives rise to a unique spectroscopic fingerprint.
Part 1: The Analytical Workflow - A Symphony of Techniques
No single spectroscopic technique provides a complete structural picture. Instead, we rely on the synergy of multiple methods. Each technique probes different aspects of the molecule's constitution, and their combined data provide overlapping evidence that converges on a single, unambiguous structure.
Caption: Workflow diagram illustrating the complementary roles of MS, IR, ¹³C NMR, and ¹H NMR in structural elucidation.
Part 2: In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Expertise & Experience: IR spectroscopy is the first pass for identifying the key functional groups present in the molecule. For this compound, we are looking for definitive evidence of the carboxylic acid and the ether (methoxy) functionalities. The most telling feature of a carboxylic acid is the exceptionally broad O-H stretch, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[6][7]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small, solvent-free sample of the solid acid directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance for Structure Confirmation |
| ~3300-2500 | O-H stretch (Carboxylic Acid) | Very broad, strong band | Unambiguous evidence of the -COOH group, often partially obscuring C-H stretches.[7][8][9] |
| ~3100-3000 | Aromatic C-H stretch | Sharp, medium peaks | Confirms the presence of the aromatic rings. |
| ~2950-2850 | Aliphatic C-H stretch (Methyl) | Sharp, medium peaks | Indicates the C-H bonds of the -OCH₃ group. |
| ~1710-1690 | C=O stretch (Carboxylic Acid) | Strong, sharp peak | Confirms the carbonyl of the -COOH group. Conjugation with the benzene ring lowers the frequency from a typical ~1760 cm⁻¹.[7][8] |
| ~1600, ~1475 | Aromatic C=C stretch | Medium to strong, sharp peaks | Evidence for the benzene rings. |
| ~1320-1210 | C-O stretch (Acid & Ether) | Strong peaks | Confirms both the C-O bond of the acid and the aryl-O bond of the methoxy group.[7] |
¹H NMR Spectroscopy: Mapping Proton Environments and Connectivity
Expertise & Experience: ¹H NMR is arguably the most powerful tool for determining the precise substitution pattern of the molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting). For aromatic compounds, the chemical shifts and coupling constants (J-values) are highly diagnostic of the substituent positions.[10][11]
Experimental Protocol (Solution State NMR):
-
Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the complex aromatic region.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH proton signal will disappear.[8]
Data Interpretation:
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| > 12.0 | Singlet (broad) | 1H | -COOH | Very deshielded due to the electronegative oxygens and hydrogen bonding. Will disappear upon D₂O exchange.[8][9] |
| ~8.2 - 7.2 | Multiplets | 8H | Aromatic (Ar-H) | The most complex region. The specific splitting patterns are key to confirming the 3,3'-substitution. Protons ortho to the carboxylic acid will be the most downfield.[10][12] |
| ~3.85 | Singlet | 3H | -OCH₃ | A sharp singlet as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methoxy group on an aromatic ring. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon framework. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons. This is an excellent way to confirm the total number of carbons in the molecule and identify the presence of key carbon types like carbonyls.
Experimental Protocol (Solution State NMR):
-
The same sample prepared for ¹H NMR can be used.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, although it is less critical for this specific molecule.
Data Interpretation:
| Expected Chemical Shift (δ, ppm) | Carbon Type | Significance for Structure Confirmation |
| ~170-165 | C=O | Carboxylic Acid Carbonyl |
| ~160-110 | Aromatic C | Benzene Ring Carbons |
| ~55 | -OCH₃ | Methoxy Carbon |
Mass Spectrometry (MS): The Final Molecular Weight Check
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on the molecular formula. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it allows for the unambiguous determination of the molecular formula. The fragmentation pattern also offers corroborating evidence about the molecule's structure.
Experimental Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is bombarded with high-energy electrons (typically 70 eV) in the ionization source.
-
This causes the molecule to ionize and fragment.
-
The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, producing the mass spectrum.
Data Interpretation:
| m/z Value | Ion | Significance for Structure Confirmation |
| 228 | [M]⁺ | Molecular Ion Peak |
| 211 | [M - OH]⁺ | Loss of hydroxyl radical |
| 183 | [M - COOH]⁺ | Loss of the carboxyl group |
| 152 | [M - COOH - OCH₃]⁺ | Subsequent loss of methoxy radical |
Part 3: Synthesizing the Data for Unambiguous Confirmation
The true power of this multi-spectroscopic approach lies in how the data interlocks to build an undeniable case for the structure of this compound.
Caption: Logical diagram showing how evidence from each spectroscopic technique converges to confirm the target structure.
Trustworthiness Through Self-Validation:
-
MS confirms the molecular formula is C₁₄H₁₂O₃.
-
IR confirms the presence of the -COOH and -OCH₃ functional groups required by this formula.
-
¹³C NMR confirms the 14 unique carbons: 1 carbonyl, 1 methoxy, and 12 aromatic carbons, perfectly matching the proposed structure.
-
¹H NMR confirms the number and types of protons: 1 acidic proton, 3 methoxy protons, and 8 aromatic protons. Crucially, the complex splitting pattern in the aromatic region is unique to the 3,3'-substitution and would differ significantly for other isomers, such as 4'-methoxybiphenyl-3-carboxylic acid.
By following this comprehensive workflow, researchers can move forward with the confidence that their starting material is structurally pure and correctly identified, ensuring the integrity and reproducibility of their subsequent research.
References
- 1. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]
- 2. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 4. 168618-45-9|3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 4'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 1307667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
Comparative analysis of 3'- and 4'-Methoxybiphenyl-3-carboxylic acid
An Expert Guide for Drug Development Professionals: A Comparative Analysis of 3'- and 4'-Methoxybiphenyl-3-carboxylic Acid
In the intricate field of medicinal chemistry and drug development, the positional isomerism of a lead compound can be the determining factor between a successful therapeutic agent and a failed candidate. Subtle shifts in the placement of a functional group can dramatically alter a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with a biological target. This guide provides a comprehensive, in-depth comparison of two such isomers: 3'-Methoxybiphenyl-3-carboxylic acid and 4'-Methoxybiphenyl-3-carboxylic acid, offering both theoretical insights and practical experimental frameworks for their differential evaluation.
The Decisive Impact of Methoxy Group Positioning
The foundational difference between these two molecules is the location of the methoxy (-OCH₃) group on the non-carboxylated phenyl ring. In the 3'-isomer, it is in the meta position, while in the 4'-isomer, it occupies the para position. This distinction is far from trivial, as it governs the electronic and conformational landscape of each molecule.
-
Electronic Effects : The para-methoxy group in the 4'-isomer can exert a strong, electron-donating resonance effect across the biphenyl system. In contrast, the meta-methoxy group in the 3'-isomer primarily contributes a weaker, inductive electron-donating effect. This variance in electron distribution can significantly affect the acidity of the carboxylic acid and the molecule's ability to participate in crucial intermolecular interactions like hydrogen bonding or π-π stacking within a protein's active site.
-
Conformational Profile : The biphenyl core is not planar, and the degree of twisting (the dihedral angle) between the two phenyl rings is influenced by its substituents. The different steric and electronic environments created by the 3'- and 4'-methoxy groups can lead to distinct preferred conformations, which in turn dictates how the molecule presents itself to its biological target.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4'-Methoxybiphenyl-3-carboxylic acid | Rationale for Predicted Differences |
| Molecular Formula | C₁₄H₁₂O₃[1] | C₁₄H₁₂O₃[2][3] | Isomers share the same atomic composition. |
| Molecular Weight | 228.24 g/mol [4] | 228.24 g/mol [2][3][5] | Isomers have identical molecular weights. |
| Predicted pKa | ~4.10 - 4.20 | ~4.15 - 4.30[6] | The stronger resonance-based electron donation from the 4'-methoxy group may slightly decrease the acidity of the remote carboxylic acid, leading to a marginally higher pKa compared to the 3'-isomer. |
| Solubility | Slightly soluble in Chloroform, Methanol | Slightly soluble in Chloroform, Methanol[6] | Both compounds are expected to be sparingly soluble in water but soluble in common organic solvents due to the hydrophobic biphenyl backbone.[2] |
| Melting Point (°C) | Not well-documented | 202-203[6] | The greater symmetry of the 4'-isomer can allow for more efficient crystal packing, often resulting in a higher melting point. |
Synthetic Strategy: The Suzuki-Miyaura Coupling
A robust and widely adopted method for synthesizing biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high yields and excellent functional group tolerance, making it ideal for creating a library of analogs for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.
This synthetic route underscores a critical aspect of drug development: control over the starting materials directly dictates the final product. The choice between 3-bromoanisole and 4-bromoanisole is the key decision point that leads to the desired isomer.
Analytical Differentiation: A Multi-Technique Approach
Unambiguous characterization and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic methods is essential to confirm the identity and purity of each isomer.
Caption: Integrated analytical workflow for isomer characterization.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of each synthesized isomer and to resolve them from one another, demonstrating analytical distinction.
Methodology:
-
System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 254 nm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve ~1 mg of each compound in 1 mL of 50:50 Acetonitrile/Water.
-
Analysis: Inject 10 µL of each sample. The 4'-isomer, being slightly more nonpolar due to its symmetry, is expected to have a slightly longer retention time than the 3'-isomer under these conditions. Purity is assessed by integrating the peak area.
Trustworthiness: This self-validating protocol uses a standard C18 column and a gradient method capable of separating compounds with minor polarity differences. The inclusion of formic acid ensures good peak shape for the carboxylic acids.
Expected ¹H NMR Spectral Differences
While a full spectral analysis is required, key diagnostic differences are anticipated in the aromatic region of the ¹H NMR spectrum:
-
4'-Methoxybiphenyl-3-carboxylic acid: The methoxy-substituted ring will exhibit a characteristic AA'BB' system (two doublets) due to the symmetry of the para-substitution.
-
This compound: The methoxy-substituted ring will display a more complex splitting pattern, likely consisting of a singlet (or narrow triplet), a doublet, and a doublet of doublets, reflecting the lower symmetry of the meta-substitution.
Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While specific comparative data for these exact molecules is not widely published, we can extrapolate from known principles of SAR. Biphenyl carboxylic acids have been investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents.[7][8] The positioning of the methoxy group is critical for defining the molecule's interaction with a target binding site.
Table 2: Hypothetical Comparative Biological Activity (Example: Kinase Inhibition)
| Compound | IC₅₀ (µM) | Plausible Mechanistic Rationale |
| This compound | 0.8 | The meta-methoxy group may act as a hydrogen bond acceptor with a specific residue (e.g., a serine or threonine) deep within a binding pocket, leading to a high-affinity interaction. |
| 4'-Methoxybiphenyl-3-carboxylic acid | 7.2 | The para-methoxy group might be sterically hindered from accessing the same hydrogen-bonding residue, or it may be positioned in a more solvent-exposed region of the active site, contributing less to the overall binding affinity. |
This hypothetical scenario illustrates that a simple positional change can result in a nearly 10-fold difference in potency. It is precisely this level of sensitivity that necessitates the synthesis and evaluation of multiple isomers during a lead optimization campaign.
Concluding Remarks for the Practicing Scientist
The comparative analysis of 3'- and 4'-Methoxybiphenyl-3-carboxylic acid serves as a powerful reminder that in drug discovery, "close" is not good enough. The distinct electronic, conformational, and, ultimately, biological profiles of these isomers highlight the imperative for rigorous and independent synthesis, purification, and characterization. The experimental frameworks provided herein offer a validated starting point for researchers to dissect the nuanced differences between these and other related compounds, enabling more informed and data-driven decisions on the path toward novel therapeutic development.
References
- 1. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 725-05-3: 4'-Methoxybiphenyl-3-carboxylic acid [cymitquimica.com]
- 3. 4'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 1307667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 5. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid | C14H12O3 | CID 2759552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID CAS#: 725-05-3 [m.chemicalbook.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methoxy-Substituted Biphenyl Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group can significantly modulate its pharmacological profile. The position of this single functional group can dictate the molecule's interaction with biological targets, influencing its efficacy and potential therapeutic applications.
This guide provides an in-depth comparative analysis of the biological activities of methoxy-substituted biphenyl isomers, with a focus on cytotoxicity, antioxidant potential, and enzyme inhibition. While direct comparative data for the simplest positional isomers (2-, 3-, and 4-methoxybiphenyl) is not always available in existing literature, this guide synthesizes findings from structurally related compounds to elucidate the critical role of methoxy group placement. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Cytotoxicity: Positional Influence on Anti-Proliferative Effects
The cytotoxic potential of methoxy-substituted biphenyls is of significant interest in oncology research. The position of the methoxy group can dramatically alter the compound's ability to induce cell death in cancer cell lines.
Comparative Cytotoxicity Data
A study comparing the cytotoxic activity of unsubstituted and methoxy-substituted phenylcarbamoyl bicyclo[3.3.1]nonanes on the Ehrlich Ascites Carcinoma cell line provides valuable insights into the influence of methoxy group positioning. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
| Compound | Position of Methoxy Group | IC50 (µg/mL)[1] |
| 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane | Unsubstituted | 151.71 |
| 8-(2'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | 2-methoxy (ortho) | 148.23 |
| 8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | 4-methoxy (para) | 110.65 |
These results indicate that the presence and position of the methoxy group influence the cytotoxic activity of the parent compound. The 4-methoxy substituted derivative exhibited the most potent cytotoxic effect, with a significantly lower IC50 value compared to the unsubstituted and 2-methoxy substituted analogues[1]. This suggests that the para-position for the methoxy group is favorable for enhancing cytotoxicity in this particular molecular scaffold. The increased activity of the 4-methoxy isomer could be attributed to altered electronic properties or improved binding affinity to the biological target within the cancer cells.
Antioxidant Activity: The Role of Methoxy Substitution in Radical Scavenging
The antioxidant capacity of phenolic and methoxylated compounds is a key area of investigation due to the role of oxidative stress in numerous diseases. The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a measure of its antioxidant potential.
While direct comparative studies on the antioxidant capacity of 2-, 3-, and 4-methoxybiphenyl are limited, research on structurally related compounds provides a framework for understanding the influence of the methoxy group. The antioxidant activity of hydroxylated and methoxylated biphenyls is often attributed to the presence of these functional groups, which can participate in free radical scavenging[2]. The methoxy group, while generally less potent than a hydroxyl group in this regard, can still contribute to the overall antioxidant effect[2].
The position of the methoxy group can influence the stability of the resulting radical after hydrogen or electron donation, thereby affecting its antioxidant efficacy. It is hypothesized that the electron-donating nature of the methoxy group can delocalize the radical, with the degree of stabilization being dependent on its position relative to other functional groups and the biphenyl rings.
Enzyme Inhibition: A Tale of Specificity and Isomeric Differences
The ability of small molecules to selectively inhibit enzymes is the foundation of many therapeutic interventions. Methoxy-substituted biphenyls have been explored as inhibitors of various enzymes, including those involved in inflammation and neurodegeneration.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition[3][4].
While direct comparative data for simple methoxybiphenyl isomers is scarce, studies on more complex molecules highlight the importance of the methoxy group's position for COX inhibition. For instance, research on 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its analogues demonstrated that these compounds could suppress COX-2 expression[5]. The presence of the methoxy group at the 3'-position, adjacent to a larger ether linkage, was a feature of these active compounds. This suggests that the electronic and steric properties conferred by the methoxy group at a specific position are critical for interaction with the enzyme's active site.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. These drugs prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission.
Research into AChE inhibitors has revealed that the substitution pattern on aromatic rings is crucial for activity. For example, in a series of chalcone derivatives, the presence and position of a methoxy group on the phenyl rings influenced both AChE and monoamine oxidase B (MAO-B) inhibitory activities[6]. Interestingly, substitution at the 2' position with a methoxy group led to a decrease or disappearance of inhibitory activity for both enzymes, highlighting the sensitivity of the enzyme's binding pocket to the placement of this functional group[6]. In another study on 4,4'-diimine/4,4'-diazobiphenyl derivatives, a compound bearing a 4-methoxyphenyl group (4,4'-bis[(4-methoxyphenyl)diazenyl]-1,1'-biphenyl) showed moderate AChE inhibitory activity[7].
These findings underscore that the position of the methoxy group is a critical determinant of enzyme inhibitory activity, likely by influencing the molecule's ability to fit within the active site and interact with key amino acid residues.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the evaluation of cytotoxicity and antioxidant activity are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted biphenyl isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of color change is proportional to the concentration and potency of the antioxidants.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare serial dilutions of the methoxy-substituted biphenyl isomers in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals and can be determined by plotting the percentage of scavenging activity against the compound concentration.
Caption: Workflow for the DPPH radical scavenging assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activities of methoxy-substituted biphenyl isomers can be rationalized through structure-activity relationships.
Caption: Relationship between methoxy position and biological activity.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The net effect depends on its position. In the para position, the electron-donating resonance effect is maximized, which can influence the electron density of the biphenyl system and its interaction with biological targets. This may explain the enhanced cytotoxicity of the 4-methoxy substituted compound.
-
Steric Hindrance: A methoxy group in the ortho position can introduce steric hindrance, which may prevent the molecule from adopting a planar conformation. This can affect its ability to bind to planar binding sites in enzymes or receptors, potentially reducing its activity, as seen in some AChE inhibition studies.
-
Lipophilicity: The methoxy group increases the lipophilicity of the biphenyl core. This can affect the molecule's ability to cross cell membranes and reach its intracellular target, thereby influencing its overall biological activity.
Conclusion
The position of a methoxy group on a biphenyl scaffold is a critical determinant of its biological activity. While direct comparative data for the simplest isomers is not always available, evidence from structurally related compounds consistently demonstrates that positional isomerism has a profound impact on cytotoxicity, antioxidant potential, and enzyme inhibition. The para-substituted isomers often exhibit enhanced activity, potentially due to favorable electronic and steric properties. Further systematic studies directly comparing the 2-, 3-, and 4-methoxybiphenyl isomers are warranted to fully elucidate their structure-activity relationships and guide the design of future therapeutic agents based on the biphenyl scaffold. The experimental protocols provided herein offer a robust framework for conducting such vital comparative analyses.
References
- 1. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 3'-Methoxybiphenyl-3-carboxylic Acid
For correspondence: --INVALID-LINK--
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule like 3'-Methoxybiphenyl-3-carboxylic acid, a versatile building block in medicinal chemistry, ensuring its purity is paramount. Undetected impurities, even at trace levels, can lead to misleading biological data, altered pharmacological profiles, and potential toxicity.[1] This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, with a focus on practical application and adherence to rigorous scientific principles. The methodologies discussed are designed to be self-validating systems, ensuring trustworthiness and reproducibility in your results.[2]
The synthesis of this compound, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents a specific profile of potential impurities.[3][4] Understanding this synthetic route is crucial for developing a targeted and effective purity validation strategy.
Anticipated Impurity Profile from Suzuki-Miyaura Synthesis
A well-designed purity analysis begins with a theoretical understanding of what impurities might be present. The Suzuki-Miyaura coupling of 3-bromobenzoic acid and 3-methoxyphenylboronic acid, while efficient, can generate several byproducts. A proactive approach to identifying these potential contaminants is essential for developing a robust analytical method.
Potential Process-Related Impurities:
-
Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid and 3,3'-dimethoxybiphenyl can form from the coupling of two molecules of the starting materials.[5][6]
-
Dehalogenated Starting Material: Benzoic acid can result from the dehalogenation of 3-bromobenzoic acid.[3]
-
Protodeboronation Product: Methoxybenzene can be formed by the protonation of 3-methoxyphenylboronic acid.[7]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst may remain in the final product.[3]
-
Unreacted Starting Materials: 3-bromobenzoic acid and 3-methoxyphenylboronic acid may be present if the reaction does not go to completion.
Primary Validation Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule APIs due to its high resolution, sensitivity, and quantitative accuracy.[8] A properly developed and validated HPLC method can effectively separate the target compound from its potential impurities.
Rationale for Method Design
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. For this compound, a reverse-phase C18 column is a suitable choice, given the non-polar nature of the biphenyl backbone.[9] The carboxylic acid and methoxy functional groups provide sufficient polarity for good retention and elution characteristics. The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid is protonated and consistently retained.[10] UV detection is appropriate as the biphenyl system contains a strong chromophore.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Purity Validation.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Purity Calculation: Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
Alternative and Confirmatory Validation Methods
While HPLC is a powerful tool, orthogonal methods are essential for a comprehensive purity assessment, as they can reveal impurities that may co-elute or be undetectable by HPLC-UV.[11]
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable non-destructive technique that provides detailed structural information and can be used for quantitative purity analysis (qNMR).[12][13]
Causality Behind ¹H NMR for Purity: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of the analyte's signals to those of a known, stable internal standard of high purity, the absolute purity of the synthesized compound can be determined.[14] This method is particularly useful for identifying and quantifying impurities that have distinct proton signals from the main compound.
¹H NMR Protocol for Purity Determination:
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it a highly sensitive and specific technique for identifying unknown impurities.[6][8]
Why LC-MS is a Powerful Confirmatory Tool: LC-MS provides the molecular weight of the eluting compounds. This information is invaluable for proposing the structures of unknown impurities, especially when combined with fragmentation data from tandem MS (MS/MS).[5] For this compound, electrospray ionization (ESI) in negative ion mode is effective due to the ease of deprotonating the carboxylic acid.[15][16]
Comparative Analysis of Validation Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and available instrumentation.
| Parameter | HPLC-UV | Quantitative ¹H NMR (qNMR) | LC-MS |
| Primary Use | Purity quantitation, separation of known impurities | Absolute purity determination, structural confirmation | Impurity identification, trace analysis |
| Sensitivity | Moderate (µg/mL range) | Lower (mg/mL range) | High (ng/mL to pg/mL range)[15] |
| Selectivity | Dependant on chromatographic separation | High, based on unique proton environments | Very high, based on mass-to-charge ratio |
| Quantitative Accuracy | High (with reference standard) | Very high (primary ratio method)[14] | Semi-quantitative without specific standards |
| Impurity Identification | Limited to retention time matching with standards | Possible for structurally distinct impurities | Excellent for determining molecular weights |
| Instrumentation Cost | Moderate | High | High |
| Sample Throughput | High | Moderate | Moderate to High |
Decision-Making Workflow for Method Selection
Caption: Decision tree for selecting purity validation methods.
Method Validation According to ICH Q2(R1) Guidelines
For use in a regulatory environment, the chosen analytical method must be validated to ensure it is fit for its intended purpose.[1][8] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation.[1][10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for impurities are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking the sample with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Validating the purity of synthesized this compound is a multi-faceted process that requires a strategic combination of analytical techniques. HPLC serves as the primary workhorse for quantitative purity assessment, while orthogonal methods like qNMR and LC-MS provide crucial confirmatory data regarding absolute purity and impurity identity. By understanding the potential impurity profile based on the synthetic route and applying a systematic, validated approach to analysis, researchers can ensure the quality and integrity of their compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. youtube.com [youtube.com]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 10. starodub.nl [starodub.nl]
- 11. quora.com [quora.com]
- 12. pure.mpg.de [pure.mpg.de]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
A Senior Application Scientist's Guide to Differentiating Isomers of Methoxybiphenyl Carboxylic Acid Using Mass Spectrometry
Introduction: The Analytical Challenge of Positional Isomerism
In the landscape of drug discovery and development, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring (e.g., ortho, meta, para substitution)—present a significant analytical hurdle. These subtle structural differences can lead to vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate between isomers like the methoxybiphenyl carboxylic acids is not merely an academic exercise; it is a critical requirement for ensuring the safety and efficacy of new chemical entities.
Standard mass spectrometry (MS), which measures the mass-to-charge ratio (m/z) of an ion, is inherently blind to isomerism. Isomers, by definition, have identical masses and will produce indistinguishable signals in a full-scan mass spectrum. This guide provides a comprehensive comparison of advanced mass spectrometry-based strategies to overcome this limitation, focusing on tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IMS-MS). We will explore the causality behind these experimental choices and provide actionable protocols for researchers, scientists, and drug development professionals.
Strategy 1: Unlocking Structural Clues with Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a cornerstone technique for structural elucidation. It involves the isolation of a specific precursor ion (in this case, the deprotonated methoxybiphenyl carboxylic acid, [M-H]⁻), followed by its activation and fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.
The Principle of Differential Fragmentation
The key to differentiating isomers with MS/MS lies in the fact that the position of the methoxy and carboxylic acid groups influences the stability of the precursor ion and the pathways through which it fragments.[1] The energy required to break specific bonds and the stability of the resulting fragment ions can differ significantly between isomers.
For aromatic carboxylic acids, common fragmentation pathways include the neutral loss of H₂O (18 Da) and CO₂ (44 Da).[2][3] For biphenyl systems, fragmentation can involve cleavage of the bond linking the two phenyl rings. The presence of a methoxy group introduces additional fragmentation routes, such as the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).[4]
A crucial phenomenon is the "ortho effect," where substituents in the ortho position can interact during fragmentation, opening up unique reaction channels not available to the meta and para isomers.[2] For example, an ortho-carboxylic acid might readily lose water by interacting with a hydrogen from an adjacent substituent, a pathway that is sterically hindered for other isomers. Studies on related methoxylated and polychlorinated biphenyls have shown that the fragmentation pattern is highly dependent on the substituent's position relative to the second phenyl ring.[5][6]
Illustrative Fragmentation Data
| Precursor Ion (m/z) | Potential Product Ion (m/z) | Proposed Neutral Loss | Potential Isomeric Significance |
| 227 | 209 | H₂O (18 Da) | Potentially favored in specific ortho isomers due to intramolecular interaction. |
| 227 | 183 | CO₂ (44 Da) | A common loss for all isomers, but relative intensity may vary. |
| 227 | 212 | •CH₃ (15 Da) | Loss of methyl radical from the methoxy group. Relative abundance could differ based on positional stability. |
| 227 | 197 | CH₂O (30 Da) | Loss of formaldehyde, a known pathway for methoxy aromatics. |
| 183 | 155 | CO (28 Da) | Subsequent fragmentation after CO₂ loss. |
This table is illustrative. Actual fragmentation patterns must be determined experimentally using authentic reference standards for each isomer.
Visualizing the MS/MS Workflow
The general workflow for isomer differentiation using tandem mass spectrometry is depicted below.
Caption: Workflow for isomer differentiation using LC-MS/MS.
Strategy 2: Separation in the Gas Phase with Ion Mobility-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry (IMS) offers a powerful, orthogonal dimension of separation that can be seamlessly integrated with mass spectrometry.[9] IMS separates ions in the gas phase based on their size, shape, and charge.[10] Ions are propelled through a drift tube filled with a neutral buffer gas (e.g., nitrogen) by a weak electric field. An ion's velocity, or mobility, is determined by its interaction with the gas molecules.
The Principle of Shape-Based Separation
Compact, tightly folded ions experience fewer collisions with the buffer gas and travel faster than elongated, more open structures. This difference in drift time is used to calculate a fundamental physicochemical property: the Collision Cross Section (CCS) . The CCS is a rotationally averaged value representing the effective area of the ion as it tumbles through the drift gas.[11]
Positional isomers, while having the same mass, often adopt different three-dimensional conformations. The ortho isomer, for instance, may be more sterically hindered, leading to a different, often more compact, shape than the more linear para isomer. These subtle differences in shape can result in measurable differences in their CCS values, allowing for their separation and identification.[12][13] The combination of Liquid Chromatography (LC) with IMS-MS (LC-IMS-MS) provides three orthogonal data points for each analyte—retention time, CCS, and m/z—dramatically increasing analytical confidence.[14]
Illustrative Ion Mobility Data
While specific experimental CCS values for methoxybiphenyl carboxylic acid isomers are not yet compiled in public databases, the expected trend is that different positional isomers will exhibit distinct CCS values. The magnitude of this difference depends on how significantly the substituent position affects the ion's gas-phase conformation. Even small differences in CCS (<2%) can be sufficient for separation with modern high-resolution IMS platforms.[1]
| Isomer Position | Hypothetical Conformation | Expected CCS (Ų) | Rationale |
| ortho | Potentially more compact due to steric hindrance/intramolecular H-bonding | ~150.5 | A folded structure travels faster, resulting in a smaller CCS. |
| meta | Intermediate | ~152.0 | A less hindered, more open structure than the ortho isomer. |
| para | Likely the most elongated/linear | ~153.2 | A linear structure experiences more drag, resulting in a larger CCS. |
This table is for illustrative purposes. CCS values are highly specific and must be measured experimentally or matched to a validated database.[15]
Visualizing the IMS-MS Workflow
The principle of ion mobility separation is illustrated in the diagram below.
References
- 1. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 14. Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry Analysis of Multiple Classes of Steroid Hormone Isomers in a Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, biphenyl carboxylic acid derivatives have emerged as a particularly promising class of compounds. Their rigid, yet conformationally flexible, biphenyl core, coupled with the versatile carboxylic acid moiety, provides a unique platform for designing molecules with potent and selective anticancer activity. This guide offers a comprehensive comparison of the in vitro performance of various biphenyl carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
Comparative Analysis of In Vitro Cytotoxicity
The cornerstone of anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Below is a comparative summary of the IC50 values for several biphenyl carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3j | Benzyloxy-substituted | MCF-7 (Breast) | 9.92 ± 0.97 | Tamoxifen | - | [1][2] |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | Tamoxifen | - | [1][2] | ||
| 3a | Unsubstituted | MCF-7 (Breast) | 10.14 ± 2.05 | Tamoxifen | - | [1][2] |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | Tamoxifen | - | [1][2] | ||
| CA224 | Indole-ethyl-methylamide | HCT-116 (Colon) | - | - | - | [3][4] |
| NCI-H460 (Lung) | - | - | - | [3][4] | ||
| S4 | Hydrazine-1-carbothioamide | HCT-116 (Colon) | Comparable to Erlotinib | Erlotinib | - | [5][6][7] |
| 11 | C2-symmetric hydroxylated | Melanoma | 1.7 ± 0.5 | - | - | [8] |
| 12 | C2-symmetric hydroxylated | Melanoma | 2.0 ± 0.7 | - | - | [8] |
Expert Insights: The data clearly indicates that substitutions on the biphenyl scaffold play a crucial role in determining anticancer potency. For instance, the benzyloxy-substituted derivative 3j exhibits slightly enhanced activity against both MCF-7 and MDA-MB-231 breast cancer cell lines compared to the unsubstituted parent compound 3a [1][2]. This suggests that the benzyloxy group may be involved in key binding interactions with the molecular target. Furthermore, the hydroxylated biphenyl compounds 11 and 12 demonstrate potent activity against melanoma cells, highlighting the potential of this subclass of derivatives[8]. Notably, compound S4 shows cytotoxicity comparable to the established EGFR inhibitor, Erlotinib, against HCT-116 colorectal cancer cells, marking it as a promising lead for further development[5][6][7].
Unraveling the Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their anticancer effects is paramount for rational drug design and development. Research has revealed that biphenyl carboxylic acid derivatives can modulate several key signaling pathways implicated in cancer progression.
Several biphenyl carboxylic acid derivatives have been shown to directly inhibit the activity of proteins that are critical for cancer cell survival and proliferation.
-
Estrogen Receptor α (ERα) Inhibition: Molecular docking studies have suggested that some biphenyl carboxylic acid derivatives can bind to the estrogen receptor alpha (ERα)[1]. This is a significant finding, as ERα is a key driver of proliferation in a large subset of breast cancers.
-
Cyclin-Dependent Kinase 4 (Cdk4) and Tubulin Polymerization Inhibition: The derivative CA224 , a nonplanar analogue of the marine alkaloid fascaplysin, has been shown to inhibit Cdk4-cyclin D1 activity in vitro. This inhibition leads to cell cycle arrest at the G0/G1 phase[3][4]. Interestingly, CA224 also inhibits tubulin polymerization, causing a secondary block at the G2/M phase of the cell cycle[3][4]. This dual mechanism of action is a highly desirable attribute for an anticancer agent.
-
Allosteric Inhibition of EGFR Tyrosine Kinase: A novel series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been designed as allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][9]. Allosteric inhibitors offer a potential advantage over traditional ATP-competitive inhibitors by avoiding the chemoresistance that can arise from mutations in the ATP-binding site[5].
A common hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.
-
Apoptosis Induction: Several studies have confirmed that biphenyl carboxylic acid derivatives can trigger apoptosis in cancer cells. This is often evidenced by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP)[8]. The annexin V and TUNEL assays are standard methods used to confirm the induction of apoptosis[8].
-
Cell Cycle Arrest: As mentioned earlier, these derivatives can arrest the cell cycle at various phases. For example, compound S4 was found to arrest HCT-116 cells in the G2/M phase, leading to the induction of the intrinsic apoptotic pathway[5][6][7]. Western blot analysis of cells treated with CA224 showed an upregulation of the cell cycle inhibitors p53, p21, and p27, and a downregulation of the mitotic proteins cyclin B1 and Cdk1[3].
Visualizing the Mechanisms:
Caption: Mechanisms of action for biphenyl carboxylic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols.
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biphenyl derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate bromophenyl carboxylic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water.
-
Addition of Reagents: Add the desired substituted boronic acid (1 equivalent) and potassium carbonate (K2CO3) (1 equivalent) to the solution.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as the catalyst (typically 0.02-0.05 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC)[2].
-
Workup and Purification: After completion, cool the reaction mixture, extract the product with an organic solvent, and purify using column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
The Annexin V assay is used to detect the externalization of phosphatidylserine, an early indicator of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation of biphenyl carboxylic acid derivatives as a promising scaffold for the development of novel anticancer agents. The versatility of their synthesis allows for the creation of diverse libraries of compounds, and their ability to target multiple, clinically relevant pathways, including ERα, Cdk4, and EGFR, underscores their therapeutic potential.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR will enable the design of more potent and selective derivatives.
-
In Vivo Efficacy: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of the next generation of biphenyl carboxylic acid-based anticancer drugs.
References
- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [snv63.ru]
- 6. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 7. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [innoscience.ru]
- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]
Structure-activity relationship (SAR) of biphenyl carboxylic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Biphenyl Carboxylic Acid Analogs for Researchers and Drug Development Professionals
Introduction: The Versatility of the Biphenyl Carboxylic Acid Scaffold
The biphenyl moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its unique stereochemistry and the ability to introduce substituents on its two phenyl rings allow for the fine-tuning of pharmacological properties. When combined with a carboxylic acid group, the resulting biphenyl carboxylic acid scaffold becomes a powerful platform for designing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[1][2][3] The carboxylic acid group, in particular, plays a crucial role in the biochemical interactions of these molecules, often acting as a key binding motif to target proteins and enhancing the hydrophilicity and polarity of the drug, which in turn influences its bioavailability.[1][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of biphenyl carboxylic acid analogs, offering insights into how structural modifications impact their biological activity. We will delve into specific examples from recent research, present comparative experimental data, and provide detailed protocols for key assays, aiming to equip researchers and drug development professionals with the knowledge to design more potent and selective therapeutic agents.
Core Principles of SAR in Biphenyl Carboxylic Acid Analogs
The biological activity of biphenyl carboxylic acid analogs is intricately linked to the spatial arrangement and electronic properties of substituents on the biphenyl rings, as well as the orientation of the carboxylic acid group. The following sections dissect the SAR of this scaffold, drawing on examples from various therapeutic areas.
The Indispensable Role of the Biphenyl Core and Carboxylic Acid
The biphenyl framework is fundamental to the activity of these analogs, providing a rigid scaffold that correctly positions key interacting groups within the target's binding site.[5] The carboxylic acid is often essential for activity, potentially forming critical hydrogen bonds or salt bridge interactions with the receptor.[4] Its esterification typically leads to a complete loss of biological activity, underscoring its importance.[4]
Influence of Substituent Position and Nature
The placement of substituents on the biphenyl rings has a profound impact on the molecule's conformation and, consequently, its biological activity. The "twist angle" between the two phenyl rings, influenced by ortho substituents, can be a critical determinant of binding affinity.[6]
-
Ortho-Substitution: Substituents at the ortho position can cause steric hindrance, forcing the phenyl rings to adopt a non-planar conformation.[6] This can either be detrimental, by preventing the molecule from fitting into a planar binding pocket, or beneficial, by locking the molecule into a bioactive conformation. For instance, in the context of glyceride synthesis inhibition, ortho-substituted analogs showed lower or no inhibition due to steric hindrance with the carboxyl group.[6]
-
Meta- and Para-Substitution: Substitutions at the meta and para positions generally have a more predictable effect on activity, often influencing electronic properties and providing additional binding interactions. In many cases, para-substituted analogs exhibit higher potency. For example, in a series of fenbufen analogs targeting COX-2, para-substituents on the terminal phenyl ring were particularly effective, with para-hydroxy, para-amino, and para-fluoro groups significantly enhancing inhibitory activity.[5] Similarly, in studies on glyceride synthesis, para- and meta-substituted compounds showed high inhibition.[6]
Comparative SAR Analysis Across Therapeutic Areas
The versatility of the biphenyl carboxylic acid scaffold is evident in its application across diverse therapeutic targets. The following sections provide a comparative analysis of SAR for different disease areas, supported by experimental data.
Anticancer Activity
Biphenyl carboxylic acid derivatives have emerged as promising anticancer agents. A study on a series of synthesized analogs revealed their cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231).[1]
Key SAR Insights for Anticancer Activity:
-
Unsubstituted Phenyl Rings: The parent compound with unsubstituted phenyl rings (Compound 3a ) displayed good activity.[1]
-
Benzyloxy Substitution: The introduction of a benzyloxy group (Compound 3j ) led to the most potent activity against both cell lines, suggesting that this bulky, lipophilic group may engage in favorable hydrophobic interactions within the binding pocket of the biological target, potentially the estrogen receptor alpha.[1]
-
Detrimental Substitutions: The presence of chloro, cyano, methoxy, trifluoromethyl, and methyl groups resulted in lower activity, while a bromo-substituted analog was inactive.[1] This suggests that the size, electronics, and position of these substituents are critical and can negatively impact binding.
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Analogs [1]
| Compound | Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 3a | None | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard | - | - |
URAT1 Inhibition for Hyperuricemia and Gout
Urate transporter 1 (URAT1) is a key target for managing hyperuricemia and gout.[7] Biphenyl carboxylic acids have been designed as potent URAT1 inhibitors.
Key SAR Insights for URAT1 Inhibition:
-
Pharmacophore Fusion: Novel biphenyl carboxylic acid-based URAT1 inhibitors were designed by fusing pharmacophores from known inhibitors, Epaminurad and Telmisartan.[7]
-
Bioisosteric Replacement: Replacing an amide bond with a 1,2,4-oxadiazole ring via a bioisosteric strategy led to a series of potent compounds.[7]
-
High Potency: The most potent compounds, A1 and B21 , exhibited IC50 values of 0.93 µM and 0.17 µM, respectively, which are comparable or superior to the clinical drug benzbromarone.[7]
Table 2: In Vitro URAT1 Inhibitory Activity of Biphenyl Carboxylic Acid Analogs [7]
| Compound | IC50 (µM) |
| A1 | 0.93 |
| B21 | 0.17 |
| Benzbromarone | - |
Anti-inflammatory Activity: Fenbufen and its Analogs
Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), is a well-known biphenyl carboxylic acid derivative.[5] It acts as a prodrug, being metabolized to the active 4-biphenylacetic acid, a non-selective inhibitor of cyclooxygenase (COX) enzymes.[5]
Key SAR Insights for Anti-inflammatory Activity:
-
Integrity of the Biphenyl Ring: The biphenyl moiety is crucial for the anti-inflammatory activity of fenbufen analogs.[5]
-
Metabolic Activation: Analogs that can be readily metabolized to a biphenylacetic acid derivative generally exhibit the highest activity.[5]
-
Side Chain Modifications: Reduction of the ketone in the butyric acid side chain to a hydroxyl group retains the full spectrum of anti-inflammatory and analgesic activity.[5]
-
COX-2 Selectivity: Specific substitutions on the biphenyl ring can enhance selectivity for COX-2, potentially reducing gastrointestinal side effects. As mentioned earlier, para-hydroxy, para-amino, and para-fluoro substituents on the terminal phenyl ring were found to be particularly effective for COX-2 inhibition.[5]
Experimental Protocols for Evaluating Biphenyl Carboxylic Acid Analogs
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of biphenyl carboxylic acid analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the methodology used for screening biphenyl carboxylic acids against breast cancer cell lines.[1]
Objective: To determine the cytotoxic effect of biphenyl carboxylic acid analogs on cancer cell lines and calculate the IC50 value.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (biphenyl carboxylic acid analogs)
-
Positive control (e.g., Tamoxifen)
Procedure:
-
Cell Culture: Culture the cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10^3 cells/well. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
URAT1 Inhibition Assay
This protocol is based on the evaluation of URAT1 inhibitors in HEK293 cells.[7]
Objective: To determine the inhibitory effect of biphenyl carboxylic acid analogs on URAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably expressing human URAT1 (HEK293-URAT1)
-
HEK293 cells (control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hanks' Balanced Salt Solution (HBSS)
-
[14C]-labeled uric acid
-
Test compounds (biphenyl carboxylic acid analogs)
-
Positive control (e.g., Benzbromarone)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Seeding: Culture HEK293-URAT1 and control HEK293 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with HBSS containing the test compounds or positive control at various concentrations for 10 minutes at 37°C.
-
Uric Acid Uptake: Add HBSS containing [14C]-labeled uric acid and the test compounds to the wells. Incubate for 5 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of URAT1-specific uric acid uptake by subtracting the uptake in control HEK293 cells from that in HEK293-URAT1 cells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Workflows and SAR Principles
To further clarify the concepts discussed, the following diagrams, created using Graphviz, illustrate a typical workflow for SAR studies and summarize the key SAR principles for biphenyl carboxylic acid analogs.
Caption: A typical workflow for the structure-activity relationship (SAR) study of biphenyl carboxylic acid analogs.
Caption: Key principles of the structure-activity relationship for biphenyl carboxylic acid analogs.
Conclusion
The biphenyl carboxylic acid scaffold remains a highly attractive starting point for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for successful drug discovery campaigns. This guide has provided a comparative analysis of SAR across different therapeutic areas, supported by experimental data and detailed protocols. By systematically exploring the effects of substituents on the biphenyl rings and leveraging the essential role of the carboxylic acid group, researchers can continue to develop potent and selective drug candidates based on this versatile molecular framework. The iterative process of design, synthesis, and biological evaluation, guided by the principles outlined herein, will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. benchchem.com [benchchem.com]
- 6. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Introduction: Transforming Analytes for Gas Chromatography
In the realm of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar for the separation and identification of volatile and semi-volatile compounds. However, a significant portion of molecules of interest, particularly in pharmaceutical and biological research, are inherently non-volatile due to polar functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1][2] These groups induce strong intermolecular hydrogen bonding, which increases the boiling point and can lead to thermal degradation in the hot GC inlet.[2][3] Furthermore, these polar sites can interact with active surfaces within the GC system, resulting in poor peak shape and reduced resolution.[4]
Derivatization is a chemical modification technique that transforms these problematic functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2][5] This process is not merely a preparatory step but a strategic tool to enhance chromatographic performance, improve detection sensitivity, and facilitate mass spectral interpretation.[5][6] This guide provides an in-depth comparison of the three primary derivatization techniques—Silylation, Acylation, and Alkylation—offering insights into their mechanisms, applications, and practical execution.
The Three Pillars of GC-MS Derivatization
The choice of derivatization strategy is fundamentally dictated by the nature of the analyte's functional groups.[7] The three most common approaches are silylation, acylation, and alkylation, each with its own set of reagents, reaction conditions, and ideal applications.[5][8]
dot graph TD { subgraph "Derivatization Strategies" A[Silylation] B[Acylation] C[Alkylation] end }
A summary of the three main derivatization strategies.
Silylation: The Workhorse of Derivatization
Silylation is arguably the most prevalent derivatization method in GC-MS.[2][4][5] It involves the replacement of an active hydrogen on a functional group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][5][9] This substitution effectively masks the polar site, disrupting hydrogen bonding and significantly increasing the analyte's volatility and thermal stability.[1][5][9]
Mechanism of Action: Silylation proceeds via a nucleophilic attack (SN2) by the analyte's heteroatom (O, N, or S) on the silicon atom of the silylating reagent.[4] The efficiency of the reaction is dependent on the leaving group of the reagent; a better leaving group results in a more powerful silylating agent.[4] The general order of reactivity for functional groups is alcohols > phenols > carboxylic acids > amines > amides.[4][10]
Common Silylating Reagents: A Comparative Look
The choice between silylating reagents often comes down to a balance of reactivity, by-product volatility, and the stability of the resulting derivative.
| Reagent | Silylating Strength | Key By-products | Noteworthy Characteristics |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Very Strong | N-trimethylsilyl-trifluoroacetamide, trifluoroacetamide (volatile) | A versatile and widely used reagent. Often used with a catalyst like TMCS for hindered groups.[1] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Strongest & Most Versatile | N-methyltrifluoroacetamide (highly volatile) | Considered one of the strongest silylating agents, its by-products are more volatile than BSTFA's, minimizing interference.[1] Particularly effective for steroids.[1][11] |
| TMCS (Trimethylchlorosilane) | Catalyst | - | Not typically used alone but added to other reagents to increase their reactivity, especially for sterically hindered groups.[9] |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Strong | - | Forms t-BDMS derivatives which are about 10,000 times more stable against hydrolysis than TMS derivatives, making them ideal for applications requiring robust sample handling.[5] |
Causality in Silylation: The selection of a silylating agent is a critical decision. For general-purpose applications, BSTFA is a reliable choice. However, for early-eluting peaks where by-product interference is a concern, the more volatile by-products of MSTFA make it a superior option.[1] When derivative stability is paramount, such as in studies with large sample sets where analyses may span several days, the hydrolytic resistance of t-BDMS derivatives formed by MTBSTFA is a significant advantage.[5] It is crucial to conduct silylation reactions under anhydrous conditions, as these reagents readily react with water, which can consume the reagent and reduce derivatization efficiency.[4][10]
Experimental Protocol: General Silylation of a Dried Sample
This protocol provides a general guideline for the silylation of a dried sample extract containing compounds with hydroxyl, carboxyl, or amine groups.
Materials:
-
Dried sample extract in a GC vial
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Anhydrous pyridine (optional, as a catalyst and solvent)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Any residual water will consume the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.[12]
-
Reagent Addition: To the dried sample, add 50-100 µL of a suitable solvent like anhydrous pyridine, followed by 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).[12] A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point.[10]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes.[12] The exact time and temperature may need optimization depending on the analytes.
-
Analysis: Cool the vial to room temperature before opening. The sample is now ready for injection into the GC-MS.[1]
Note on Stability: TMS derivatives are susceptible to hydrolysis and typically have a limited lifespan, often lasting only a few days even when stored in a freezer.[13][14] It is best to analyze silylated samples as soon as possible after preparation.
Acylation: Enhancing Volatility and Detection
Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into a molecule by replacing an active hydrogen.[15] This technique is particularly effective for highly polar compounds such as amino acids and carbohydrates.[5][8] Acylating reagents, especially the perfluorinated anhydrides, not only increase volatility but can also introduce electron-capturing groups, significantly enhancing the sensitivity of Electron Capture Detection (ECD).[5]
Mechanism of Action: Acylation reactions with anhydrides proceed by nucleophilic acyl substitution. The analyte's nucleophilic group attacks one of the carbonyl carbons of the anhydride, leading to the formation of the acylated derivative and a carboxylic acid by-product. To drive the reaction to completion and neutralize the acidic by-product, which can damage the GC column, a base or acid scavenger is often added.[16]
Common Acylating Reagents
| Reagent | Abbreviation | Key Characteristics |
| Trifluoroacetic Anhydride | TFAA | The most reactive of the common perfluorinated anhydrides.[16] Produces highly volatile derivatives.[4] |
| Pentafluoropropionic Anhydride | PFPA | Forms stable, volatile derivatives with alcohols, amines, and phenols.[16] |
| Heptafluorobutyric Anhydride | HFBA | Provides derivatives that are highly sensitive to ECD.[16] |
Causality in Acylation: The choice of acylating reagent is often dictated by the desired level of detection sensitivity. For FID, any of these reagents will improve volatility. However, for the highly sensitive ECD, the increasing number of fluorine atoms from TFAA to HFBA leads to a greater detector response. It's important to remember that acylation reactions with anhydrides produce acidic by-products that must be removed or neutralized before injection to protect the integrity of the GC column.[5][16]
Experimental Protocol: Acylation of Amphetamines
This protocol describes a general procedure for the acylation of amphetamine-type compounds using a perfluorinated anhydride.
Materials:
-
Dried sample extract in a GC vial
-
Acylating reagent (e.g., PFPA or HFBA)
-
Ethyl acetate or other suitable solvent
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Reagent Addition: Reconstitute the dried extract in 50 µL of ethyl acetate. Add 50 µL of the acylation reagent (e.g., PFPA).[12]
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.[12]
-
Work-up: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.[12]
Alkylation: Targeting Acidic Hydrogens
Alkylation is a derivatization technique that replaces an active hydrogen with an alkyl group (e.g., methyl, ethyl, pentafluorobenzyl).[5] This method is primarily used for compounds containing acidic hydrogens, such as carboxylic acids and phenols.[3] The most common form of alkylation is esterification, which converts carboxylic acids into their more volatile ester counterparts.[5]
Mechanism of Action: The mechanisms of alkylation vary depending on the reagent. For example, diazomethane methylates carboxylic acids through an acid-base reaction followed by nucleophilic substitution. Boron trifluoride in methanol (BF3-methanol) acts as a Lewis acid catalyst to promote esterification. Pentafluorobenzyl bromide (PFBBr) reacts via nucleophilic substitution to form PFB esters.[17][18]
Common Alkylating Reagents
| Reagent | Key Applications | Noteworthy Characteristics |
| BF3-Methanol | Fatty acids | A convenient and widely used reagent for preparing fatty acid methyl esters (FAMEs).[19] |
| Diazomethane | Carboxylic acids | Highly efficient but also toxic and explosive, requiring special handling precautions.[20] Safer alternatives like (Trimethylsilyl)diazomethane are available. |
| Pentafluorobenzyl Bromide (PFBBr) | Fatty acids, phenols, inorganic anions | Forms PFB derivatives that are highly sensitive to ECD and negative-ion chemical ionization (NCI) MS.[18][21][22] |
Causality in Alkylation: Alkylation offers highly stable derivatives, a significant advantage over the often-labile silyl derivatives.[4] For the routine analysis of fatty acids, BF3-methanol is a robust and effective choice. When ultimate sensitivity is required, especially for trace analysis in complex matrices like environmental or biological samples, PFBBr is an excellent reagent due to the strong electron-capturing properties of the pentafluorobenzyl group.[18][22]
Experimental Protocol: Esterification of Fatty Acids with BF3-Methanol
This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Lipid extract containing fatty acids
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried lipid extract in a screw-cap tube, add 1-2 mL of BF3-Methanol reagent.
-
Reaction: Cap the tube tightly and heat at 100°C for 30-60 minutes.
-
Extraction: After cooling, add 1 mL of water and 2-3 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
Comparative Summary and Method Selection
The selection of the most appropriate derivatization method is a critical step in analytical method development. The following table provides a comparative summary to aid in this decision-making process.
| Feature | Silylation | Acylation | Alkylation |
| Primary Targets | -OH, -COOH, -NH, -SH | -OH, -NH, phenols | -COOH, phenols |
| Reactivity | High, versatile | Moderate to high | Variable, often requires catalysis |
| Derivative Stability | TMS: Low (hydrolytically unstable)[13][14] t-BDMS: High[5] | Generally stable | High, very stable[4] |
| By-products | Can be volatile and interfere | Often acidic, require removal[5][16] | Varies with reagent |
| Key Advantage | Broad applicability, strong reagents | Enhances ECD sensitivity | Produces very stable derivatives |
| Common Analytes | Steroids, sugars, amino acids, phenols[2][4][9] | Amino acids, carbohydrates, drugs of abuse[5][8] | Fatty acids, phenols[3] |
dot graph TD { subgraph "Derivatization Decision Workflow" direction LR A[Start: Identify Analyte Functional Groups] --> B{Primary Functional Group?}; B -- "-OH, -SH, -NH, -COOH" --> C{Need High Stability?}; C -- "Yes" --> D[Silylation with MTBSTFA]; C -- "No" --> E{Multiple Polar Groups?}; E -- "Yes" --> F[Silylation with BSTFA/MSTFA]; E -- "No" --> F; B -- "-COOH, Phenols" --> G{Trace Analysis with ECD/NCI?}; G -- "Yes" --> H[Alkylation with PFBBr]; G -- "No" --> I[Alkylation (Esterification, e.g., BF3-Methanol)]; B -- "-NH, -OH (highly polar)" --> J{Need High ECD Sensitivity?}; J -- "Yes" --> K[Acylation with PFPA/HFBA]; J -- "No" --> L[Acylation with TFAA]; F --> M[GC-MS Analysis]; D --> M; H --> M; I --> M; K --> M; L --> M; end
}
A decision-making workflow for selecting the appropriate derivatization method.
Conclusion
Derivatization is an indispensable tool for extending the applicability of GC-MS to a wider range of chemical compounds. By carefully selecting a derivatization strategy—silylation for broad applicability, acylation for enhanced sensitivity, or alkylation for robust stability—researchers can overcome the challenges posed by polar, non-volatile analytes. A thorough understanding of the underlying chemical principles and the specific characteristics of the available reagents is paramount to developing rugged, reliable, and sensitive analytical methods. The protocols and comparative data presented in this guide serve as a foundation for rational method development, empowering scientists to achieve superior chromatographic performance and generate high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chromtech.com [chromtech.com]
- 6. jfda-online.com [jfda-online.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3'-Methoxybiphenyl-3-carboxylic Acid
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 3'-Methoxybiphenyl-3-carboxylic acid is not a benign substance; its hazard profile dictates the stringent handling and disposal measures required.
According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several potential hazards[1]:
-
Acute Toxicity: It is potentially harmful if swallowed, in contact with skin, or inhaled[1]. This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent accidental exposure.
-
Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant[1][2]. This is a primary driver for mandating specific PPE and dictates immediate first-aid measures in case of contact.
-
Respiratory Irritation: It may cause respiratory irritation, underscoring the need for handling within a well-ventilated area, preferably a chemical fume hood[2].
These classifications are not arbitrary; they are based on toxicological data and inform every subsequent step of the disposal process. The causality is direct: because the compound is an irritant and potentially toxic, direct contact and release into the environment must be strictly avoided.
Personnel Protection: Your First Line of Defense
The principle of "As Low As Reasonably Achievable" (ALARA) for exposure is the cornerstone of laboratory safety. The following PPE is mandatory when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN 166 standards. A face shield may be required for splashes. | Protects against accidental splashes that could cause serious eye irritation or damage[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. | Prevents skin contact, which can cause irritation and potential dermal absorption of the harmful substance[2][4]. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination[3][4]. |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated outside of a ventilated enclosure[2][3]. | Prevents inhalation of the compound, which may cause respiratory tract irritation[2]. |
Self-Validation Check: Before proceeding, inspect all PPE for integrity. Are there any cracks in the goggles? Are the gloves free of punctures? Is the lab coat clean and fully fastened? This pre-operational check is a critical self-validating step in the safety protocol.
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The disposal of this compound must never involve drain or standard trash disposal[3][4]. The compound must be treated as hazardous chemical waste. The following workflow ensures a systematic and compliant approach.
Step 1: Waste Segregation
-
Action: Collect all waste containing this compound, including unreacted material, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), into a designated hazardous waste container[3].
-
Causality: This step is crucial for proper waste stream management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs[5]. Organic acids should be segregated from bases, oxidizers, and other reactive chemicals[6].
Step 2: Container Selection and Labeling
-
Action: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is typically appropriate[5]. The container must be in good condition, free of leaks or cracks.
-
Action: Immediately label the container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity[5].
-
Causality: Proper containment prevents leaks and spills, while clear labeling is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[7]. It ensures that anyone handling the container understands its contents and associated hazards.
Step 3: Accumulation and Storage
-
Action: Keep the hazardous waste container closed at all times, except when adding waste[5][7]. This is one of the most common EPA violations[7].
-
Action: Store the container in a designated Satellite Accumulation Area (SAA) or a central waste storage area. This area should be secure, well-ventilated, and have secondary containment to capture any potential leaks[2].
-
Causality: Keeping containers closed minimizes the release of vapors and prevents spills. Proper storage in a designated area ensures the waste is managed safely and is ready for collection by trained personnel.
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup[2][4][8].
-
Causality: The final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by permitted facilities[9][10]. These facilities have the technology (e.g., high-temperature incineration) to destroy the chemical waste in an environmentally sound manner[11]. Attempting to dispose of this waste through other channels is illegal and environmentally irresponsible.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, spills can occur. A prepared response is a key component of a trustworthy safety system.
-
Minor Spill (Contained within a fume hood):
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If flammable solvents are involved, turn off ignition sources if it is safe to do so[6].
-
Contact your institution's emergency response team or EHS department. Do not attempt to clean up a large spill without proper training and equipment.
-
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for the disposal of this compound is summarized in the workflow diagram below.
References
- 1. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. pfw.edu [pfw.edu]
- 8. chemblink.com [chemblink.com]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 3'-Methoxybiphenyl-3-carboxylic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
As a senior application scientist, it is imperative to move beyond simply listing safety protocols. A deep understanding of the "why" behind each recommendation is critical for fostering a robust safety culture and ensuring the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 3'-Methoxybiphenyl-3-carboxylic acid, grounded in its specific chemical properties and potential hazards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound confidently and safely from receipt to disposal.
Understanding the Hazard Profile of this compound
This compound is an aromatic carboxylic acid. Its hazard profile, as identified in various safety data sheets, is the foundation for our personal protective equipment (PPE) and handling recommendations. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
-
Acute Toxicity (Potential): Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[1]
These hazards are typical for many biphenyl compounds and aromatic carboxylic acids, arising from their ability to interact with biological tissues. The carboxylic acid moiety can be corrosive, while the biphenyl structure can lead to skin and respiratory sensitization.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards.[5] A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[5][6] | Standard safety glasses are insufficient as they do not protect from splashes from all angles. Goggles provide a seal around the eyes. A face shield offers an additional layer of protection for the entire face.[7][8] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned.[5][6] Long pants and closed-toe shoes are mandatory.[6][9] | The lab coat protects against incidental contact and small splashes. Ensure it is made of a suitable material, such as cotton or a flame-resistant blend, and not synthetic fabrics that can melt and adhere to the skin.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[5][10] | Nitrile gloves offer good protection against a range of chemicals.[6] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.[5][11] For prolonged or immersive contact, consult a glove compatibility chart. |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood.[5] If a fume hood is unavailable or if dust is generated, a NIOSH-approved respirator is necessary.[5][12] | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[13] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[6][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to be a self-validating system, ensuring safety at each stage.
Pre-Handling Preparation
-
Information Review: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[10]
-
Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood, to control dust and potential vapors.[5][13]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before bringing the chemical into the work area.[5]
Donning PPE
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.
Caption: Workflow for PPE Selection and Donning.
Handling the Compound
-
Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside a fume hood to contain any dust.[5]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[5]
-
In Solution: When working with the compound in solution, be mindful of the potential for splashing.
Post-Handling Procedures
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[9][13]
Emergency Response and Disposal Plan
Emergency Procedures
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[11] Do not flush down the drain.[11] |
Disposal Plan
Proper disposal is a critical aspect of the chemical lifecycle and is governed by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Chemical Waste: Unused or waste this compound and its solutions should be collected in a sealed, properly labeled hazardous waste container.
-
Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company.[3][11] Do not dispose of it in the regular trash or pour it down the drain.[11]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. uah.edu [uah.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uwlax.edu [uwlax.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
